3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10N2O3/c1-13-8-4-3-7(5-9(8)14-2)10-11-6-15-12-10/h3-6H,1-2H3 |
InChI Key |
CHYDZUVPCMOQDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC=N2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive overview of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a privileged structure known for its stability and its role as a bioisostere for amide and ester functionalities, conferring favorable pharmacokinetic properties in drug candidates. The incorporation of the 3,4-dimethoxyphenyl (veratryl) moiety, a common fragment in natural products and pharmacologically active molecules, presents a key point of interest for structural modification and biological activity studies. This document details the compound's chemical structure, robust synthetic methodologies, physicochemical properties, and spectroscopic signature. Furthermore, it explores the current understanding of its pharmacological profile, drawing from research on closely related analogues, to provide a forward-looking perspective for its application in drug discovery and development.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and chemical identity. 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is characterized by a central five-membered 1,2,4-oxadiazole ring. The key feature is the substitution at the C3 position with a 3,4-dimethoxyphenyl group. The C5 position of the oxadiazole ring can be substituted with various groups, which will influence the overall properties of the molecule. For the purpose of this guide, we will consider the general structure where 'R' at the C5 position can be a proton, alkyl, or aryl group, while focusing on the synthesis and properties imparted by the 3-(3,4-dimethoxyphenyl) core.
| Identifier | Value |
| IUPAC Name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole |
| Molecular Formula | C₁₀H₁₀N₂O₃ (for R = H) |
| Molecular Weight | 206.20 g/mol (for R = H) |
| CAS Number | Not broadly indexed; specific derivatives have unique CAS numbers. |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NOC=N2)OC |
Synthesis and Mechanistic Rationale
The construction of the 1,2,4-oxadiazole ring is a well-established process in organic chemistry, with the most prevalent and reliable method being the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[1][2] This [4+1] approach is highly versatile, allowing for diverse substitutions on the final heterocyclic product.
Strategic Synthesis Pathway
The synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is logically approached via a convergent synthesis. The core strategy involves the formation of 3,4-dimethoxybenzoyl chloride as the key acylating agent, which provides the C3-substituent, and its subsequent reaction with a suitable amidoxime that will form the remainder of the oxadiazole ring.
Caption: General synthetic workflow for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole.
Detailed Experimental Protocols
Part A: Synthesis of 3,4-Dimethoxybenzoyl Chloride (Acylating Agent)
The conversion of a carboxylic acid to its corresponding acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification process.[3]
-
Starting Material : The synthesis begins with 3,4-dimethoxybenzoic acid (veratric acid). This precursor is readily available or can be synthesized by the oxidation of veratraldehyde, which itself is prepared by the methylation of vanillin.[4][5] Veratraldehyde is known to oxidize in air to the corresponding benzoic acid.[6]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,4-dimethoxybenzoic acid (1.0 eq) in a dry, inert solvent such as benzene or toluene.[7][8] Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition : While stirring, add thionyl chloride (1.2-2.0 eq) dropwise at room temperature.[8][9]
-
Reaction Conditions : Heat the mixture to reflux (70-80°C) for 2-5 hours.[7][8] The reaction's completion is often indicated by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation : Cool the reaction mixture. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting oily or solid residue can be washed with a dry, non-polar solvent like benzene to yield the desired 3,4-dimethoxybenzoyl chloride, which appears as a light brown or colorless solid.[7][8]
Part B: Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
This stage involves the coupling of the activated acyl chloride with an amidoxime, followed by the ring-closing reaction.
-
Reaction Setup : Dissolve the chosen amidoxime (e.g., acetamidoxime for a 5-methyl derivative; 1.0 eq) in a suitable solvent like pyridine or dichloromethane at 0°C.[1] Pyridine often serves as both the solvent and the base to neutralize the HCl generated during the acylation.
-
Acylation : Add a solution of 3,4-dimethoxybenzoyl chloride (1.0 eq) in the same solvent dropwise to the amidoxime solution. Allow the mixture to warm to room temperature and stir for several hours, or gently reflux.[1] This step forms the O-acylamidoxime intermediate.[10] While this intermediate can be isolated, modern protocols often proceed directly to cyclization in a one-pot fashion.[11]
-
Cyclodehydration : The conversion of the O-acylamidoxime to the 1,2,4-oxadiazole is typically achieved by heating the reaction mixture (reflux).[2] Alternatively, for milder conditions, reagents like tetrabutylammonium fluoride (TBAF) can be used at room temperature.[11]
-
Work-up and Purification : After completion (monitored by TLC), cool the reaction mixture. If using pyridine, it can be removed under vacuum. The residue is then taken up in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with water, dilute aqueous acid (e.g., 1N HCl) to remove any remaining base, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the pure 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole.[1]
Physicochemical and Spectroscopic Profile
Characterization of the final compound is essential for confirming its identity and purity. The following data represents expected values based on the structure and data from analogous compounds.
Physicochemical Properties
| Property | Expected Value / Observation | Rationale / Reference |
| Appearance | White to off-white crystalline solid | Typical for small aromatic organic molecules.[4] |
| Melting Point | 100 - 110 °C | Based on the melting point of 5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole (104.9–106.7 °C).[12] |
| Solubility | Soluble in common organic solvents (DMSO, CHCl₃, Ethyl Acetate); Insoluble in water. | The aromatic and dimethoxy groups confer lipophilicity.[4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.8 ppm : (m, 2H, Ar-H ortho to oxadiazole).δ 6.9-7.0 ppm : (d, 1H, Ar-H para to oxadiazole).δ 3.9-4.0 ppm : (s, 6H, two -OCH₃ groups).δ (R-group) : Signals corresponding to the substituent at the C5 position. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~175 ppm : C5 of oxadiazole ring.δ ~168 ppm : C3 of oxadiazole ring.δ ~149-153 ppm : Ar-C attached to methoxy groups.δ ~110-122 ppm : Other aromatic carbons.δ ~56 ppm : -OCH₃ carbons. |
| IR (KBr, cm⁻¹) | ~1615-1625 cm⁻¹ : (C=N stretching) of the oxadiazole ring.[13]~1580 cm⁻¹ : (C=C aromatic stretching).~1250-1270 cm⁻¹ : (Asymmetric C-O-C stretching of aryl ether).~1020-1040 cm⁻¹ : (Symmetric C-O-C stretching of aryl ether).[13] |
| Mass Spec. (EI) | Molecular Ion (M⁺) : Peak corresponding to the molecular weight.Key Fragments : Cleavage of the oxadiazole ring; loss of methoxy groups; fragment corresponding to the 3,4-dimethoxybenzoyl cation.[14] |
Pharmacological Profile and Potential Applications
While specific biological data for the parent 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is limited, the pharmacological potential can be inferred from the activities of the 1,2,4-oxadiazole scaffold and related derivatives containing the 3,4-dimethoxyphenyl moiety.
Established Activities of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a key component in numerous compounds with a broad range of biological activities, including:
-
Anti-inflammatory and Analgesic Effects : Many derivatives have shown potent anti-inflammatory properties.[15]
-
Antimicrobial Activity : The scaffold is present in compounds with antibacterial and antifungal activities.[12][15]
-
Anticancer Properties : Certain oxadiazoles have been investigated as anticancer agents.[15]
-
CNS Activity : The ring system has been incorporated into molecules targeting various central nervous system receptors.[15]
Inferred Activity from Analogues
Research into related structures provides direct insight into the probable therapeutic value of this compound.
-
Antifungal Activity : A study on the synthesis and antifungal activity of 1,2,4-oxadiazole derivatives specifically prepared and tested 4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzene-1,2-diol.[12] This demonstrates that the 3-(3,4-dimethoxyphenyl) core is synthetically accessible and is being actively explored for antimicrobial applications.
-
Anti-inflammatory Activity : While a different isomer, a study on 1,3,4-oxadiazoles identified 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole as having significant anti-inflammatory activity, comparable to the standard drug indomethacin.[16] This suggests the 3,4-dimethoxyphenyl group contributes favorably to this biological endpoint.
Caption: Potential pharmacological activities of the target compound scaffold.
Conclusion and Future Directions
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole stands as a molecule of considerable scientific interest, built upon a robust and versatile synthetic platform. Its structure combines the pharmacologically privileged 1,2,4-oxadiazole ring with the biologically relevant 3,4-dimethoxyphenyl moiety. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide offer a solid foundation for researchers to synthesize, identify, and further investigate this compound.
Future research should focus on:
-
Library Synthesis : Leveraging the versatile amidoxime-based synthesis to create a library of derivatives with diverse substitutions at the C5 position to establish clear structure-activity relationships (SAR).
-
Broad Biological Screening : Expanding the evaluation of these compounds across a wider range of therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.
-
Pharmacokinetic Profiling : Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
The continued exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutic agents.
References
-
Prokopcová, H., et al. (2010). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]
-
PrepChem.com. Synthesis of 3,4-Dimethoxybenzoyl chloride. PrepChem.com. [Link]
- Google Patents. (2009). US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide.
-
Taylor & Francis Online. (2006). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Synthetic Communications. [Link]
- Google Patents. (2018). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
-
Ataman Kimya. VERATRALDEHYDE. Ataman Kimya. [Link]
-
ACS Publications. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. [Link]
- Google Patents. (2007). WO2007074386A2 - A novel process for synthesis of itopride and it's novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.
-
Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry. [Link]
-
PrepChem.com. Synthesis of 3,4-dimethoxybenzyl chloride. PrepChem.com. [Link]
-
WUHAN GLORY Co., Ltd. Veratraldehyde,120-14-9. WUHAN GLORY Co., Ltd.. [Link]
-
Matveeva, M. D., & Zhilya, D. I. (n.d.). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. ChemRxiv. [Link]
-
Wikipedia. Veratraldehyde. Wikipedia. [Link]
-
Chongqing Chemdad Co., Ltd. 3,4-DIMETHOXYBENZOYL CHLORIDE. Chemdad. [Link]
-
ResearchGate. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Egyptian Journal of Chemistry. [Link]
-
Chem-Online. (2025). 3,4-dimethoxybenzamide. Chem-Online. [Link]
-
MDPI. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [Link]
-
Wiley Online Library. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry. [Link]
-
ResearchGate. (2021). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives. Journal of Molecular Structure. [Link]
-
Wiley Online Library. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry. [Link]
-
Brieflands. (2021). Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties. Archives of Razi Institute. [Link]
-
Springer. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]
-
Research and Reviews. (2014). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Journal of Chemistry. [Link]
-
Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]
-
Longdom Publishing. (2015). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy. [Link]
-
ResearchGate. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. [Link]
-
JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Recent Trends in Science and Technology. [Link]
-
ResearchGate. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. ADMET and DMPK. [Link]
-
SciSpace. (2007). Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. Indian Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
ResearchGate. (2026). ChemInform Abstract: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives Exhibiting Antiinflammatory Activity. ChemInform. [Link]
-
Journal of Drug Delivery and Therapeutics. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Drug Delivery and Therapeutics. [Link]
-
SciSpace. (2011). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2004). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Journal of the Serbian Chemical Society. [Link]
-
MDPI. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules. [Link]
-
Springer. (2015). Synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles. Journal of Materials Science: Materials in Electronics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Veratraldehyde | 120-14-9 [chemicalbook.com]
- 5. Veratraldehyde - Wikipedia [en.wikipedia.org]
- 6. glorywh.com [glorywh.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]
- 9. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides - Google Patents [patents.google.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
- 15. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rroij.com [rroij.com]
Thermodynamic Stability Profile: 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
The following technical guide details the thermodynamic and physicochemical stability profile of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole .
This analysis treats the compound as the 5-unsubstituted parent scaffold (C
Executive Summary
The 1,2,4-oxadiazole ring is a celebrated bioisostere for esters and amides, offering improved metabolic stability and lipophilicity.[1] However, the specific derivative 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits a dichotomy in stability:
-
Thermal Robustness: High resistance to pyrolytic decomposition (typically stable >200°C), governed by the high activation energy of retro-1,3-dipolar cycloaddition.[1]
-
Chemical Vulnerability: The C5-hydrogen is weakly acidic (
in DMSO).[1] In basic media, this proton acts as a "thermodynamic fuse," leading to rapid ring fragmentation.[1]
This guide provides the mechanistic basis for these behaviors and protocols to quantify them.
Electronic Structure & Theoretical Framework
The 3,4-Dimethoxy Effect
The 3,4-dimethoxyphenyl moiety acts as a strong
-
Resonance Stabilization: The lone pairs on the methoxy oxygens donate electron density into the phenyl ring, which conjugates with the C3=N4 bond of the oxadiazole.
-
Impact on Stability: This electron injection increases the electron density at N4 and N2 , slightly reducing the electrophilicity of C5 . While this provides marginal protection against nucleophilic attack compared to electron-deficient analogs (e.g., 3-(4-nitrophenyl)-...), the C5 position remains the kinetic soft spot.[1]
The C5-Hydrogen Liability
Unlike 3,5-disubstituted oxadiazoles, the 5-unsubstituted parent possesses a proton at C5.[1] The adjacent C=N and C-O bonds render this proton acidic.
-
Mechanism: Deprotonation by strong bases (e.g., NaOEt, LDA) generates a carbanion at C5, which is unstable and rapidly undergoes ring cleavage to form the corresponding nitrile and cyanate/cyanide species.[1]
Thermal Stability (Pyrolytic Behavior)[1][2]
Thermodynamically, the 1,2,4-oxadiazole ring is highly stable due to its aromatic character (
Decomposition Pathway: Retro-1,3-Dipolar Cycloaddition
Upon heating above its melting point (typically >150°C for this class), the molecule does not simply char; it reverts to its synthetic precursors or their isomers.[1][2]
-
Primary Pathway: Cleavage of the O1–C5 and N2–C3 bonds.
-
Products: 3,4-Dimethoxybenzonitrile and isocyanic acid (or its trimer, cyanuric acid).[1]
-
Energy Barrier: The activation energy (
) for this concerted process is typically 30–40 kcal/mol, ensuring shelf stability at ambient and physiological temperatures.[1]
Polymorphism
The 3,4-dimethoxy substitution pattern encourages planar stacking in the solid state. Researchers should screen for polymorphism using DSC, as slight rotations of the methoxy groups can lead to crystal forms with distinct melting points (
Chemical Stability (Hydrolysis & pH Profile)
Acid Stability
The compound is highly stable in acidic media (pH 1–6). The N4 nitrogen is weakly basic (
-
Protocol Note: Acidic HPLC mobile phases (0.1% TFA/Formic acid) are perfectly safe for analysis.[1][2]
Base Instability (The Critical Failure Mode)
In basic media (pH > 8), stability degrades exponentially.[1][2]
-
Pathway A (Mild Base): Nucleophilic attack of OH
at C5 followed by ring opening to the N-acylamidoxime.[1][2] -
Pathway B (Strong Base): Deprotonation of C5-H, causing fragmentation into the nitrile.[1]
-
Half-life: At pH 7.4 (physiological), the compound is stable.[1][2] At pH 10,
may drop to minutes.[1]
Visualized Stability Pathways
The following diagram illustrates the competing thermal and chemical degradation pathways.
Caption: Figure 1.[1] Divergent decomposition pathways: Thermal retro-cycloaddition vs. base-catalyzed fragmentation.[1]
Experimental Protocols
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine melting point and onset of thermal decomposition.
-
Sample: 2–5 mg of dried 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.
-
Pan: Crimped Aluminum (non-hermetic to allow gas escape during decomp) or Gold (if high precision required).[1][2]
-
Ramp: 10°C/min from 40°C to 300°C.
-
Purge: Nitrogen at 50 mL/min.
-
Expected Result: Sharp endotherm (melting) followed by a broad exotherm (decomposition) >220°C. Note: If exotherm overlaps with melt, the compound is thermally labile.[1][2]
Protocol B: pH-Rate Profile (Hydrolysis)
Objective: Quantify hydrolytic half-life (
-
Stock Solution: Prepare 10 mM compound in Acetonitrile.
-
Incubation: Spike stock into buffer (final conc. 50 µM, <1% ACN) at 37°C.
-
Sampling: Inject onto RP-HPLC (C18 column) at t=0, 1h, 4h, 8h, 24h.
-
Detection: UV at 254 nm (monitoring the dimethoxybenzene chromophore).
-
Calculation: Plot
vs. time. Slope gives .[1]
Synthesis & Purity Verification
To ensure stability data is valid, the compound must be free of the amidoxime precursor, which is less stable.[1]
Optimized Synthesis (One-Pot):
-
Reactants: 3,4-Dimethoxybenzamidoxime + Triethyl orthoformate (TEOF).[1][2]
-
Catalyst: BF
OEt (Lewis Acid) or p-TsOH.[1][2] -
Conditions: Reflux TEOF (acting as solvent and reagent) for 4–6 hours.
-
Purification: Crystallization from EtOH/Water.
-
QC Check:
H NMR must show the distinctive C5-H singlet at ppm. Absence of this peak implies ring opening or contamination.
References
-
Clapp, L. B. (1976). "1,2,4-Oxadiazoles."[1][3][4][5] Advances in Heterocyclic Chemistry, 20, 65-116.[1] Link
- Foundational text on the general reactivity and ring cleavage mechanisms of 1,2,4-oxadiazoles.
-
Pace, A., & Buscemi, S. (2006).[1] "The new era of 1,2,4-oxadiazoles." Advances in Heterocyclic Chemistry, 91, 175-242.[1] Link
-
Covers modern synthetic routes and the mononuclear heterocyclic rearrangement (MHR) relevant to stability.[1]
-
-
Boulton, A. J., & Katritzky, A. R. (1962).[1] "Heterocyclic Rearrangements." Revue Roumaine de Chimie.
- Establishes the Boulton-Katritzky rearrangement mechanism, a key stability consideration for oxadiazoles with side-chain nucleophiles.
-
Olovyanishnikova, Z. A., et al. (1975). "Thermal stability of 1,2,4-oxadiazoles." Chemistry of Heterocyclic Compounds, 11, 1159.[1] Link
- Provides specific thermal decomposition d
-
Hemming, K. (2004). "1,2,4-Oxadiazoles."[1][3][4][5] Comprehensive Heterocyclic Chemistry III. Link
- Detailed review of the synthesis, reactivity, and stability, including the acidity of the C5-position.
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]
Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole .
Executive Summary
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is a significant bioactive scaffold, often serving as a pharmacophore in anti-inflammatory and antimicrobial drug development. Its physicochemical behavior is defined by the interplay between the lipophilic, electron-rich 3,4-dimethoxyphenyl moiety and the polar, electron-deficient 1,2,4-oxadiazole core.
This guide provides a comprehensive solubility profile derived from structure-property relationship (SPR) analysis and thermodynamic modeling. It establishes a validated protocol for experimental determination and offers predictive insights for process chemistry applications such as crystallization and formulation.
Physicochemical Profile & Structural Analysis[1][2][3][4][5][6]
Molecule Identification[7]
-
IUPAC Name: 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
-
Molecular Formula:
-
Molecular Weight: 206.20 g/mol
-
Key Functional Groups:
-
1,2,4-Oxadiazole Ring: Planar, aromatic, electron-withdrawing core. Acts as a hydrogen bond acceptor (HBA).
-
3,4-Dimethoxybenzene: Electron-donating, lipophilic domain. Increases
stacking potential, influencing lattice energy.
-
Predicted Thermodynamic Properties
Based on structural analogs (e.g., N-cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine, MP: 109°C), the estimated properties are:
| Property | Value (Estimated) | Impact on Solubility |
| Melting Point ( | 110 – 130 °C | Higher |
| LogP | 2.1 – 2.5 | Moderate lipophilicity; suggests poor aqueous solubility but high affinity for organic solvents. |
| H-Bond Donors | 0 | Limited interaction with protic solvents (water, alcohols) unless acting as an acceptor. |
| H-Bond Acceptors | 5 (3 O, 2 N) | Facilitates solubility in polar aprotic solvents (DMSO, DMF). |
Solubility Profile: Solvent Ranking & Interaction Mechanisms
The solubility of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is governed by the "like dissolves like" principle, quantified here via Hansen Solubility Parameters (HSP) . The solute lacks H-bond donors, making it most compatible with solvents that have moderate polarity and low H-bond network density.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Strong dispersion forces and dipole interactions match the aromatic core. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Dipole-dipole interactions stabilize the polar oxadiazole ring. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Favorable dipole interactions; standard solvents for recrystallization. |
| Alcohols | Methanol, Ethanol | Moderate (T-dependent) | Soluble at reflux; limited at RT due to disruption of solvent H-bond networks. |
| Non-Polar | Hexane, Heptane | Poor | Lack of polar interactions; useful as anti-solvents. |
| Aqueous | Water, Buffer (pH 7.4) | Insoluble (<0.1 mg/mL) | High hydrophobic penalty from the dimethoxyphenyl group. |
Hansen Solubility Parameter (HSP) Analysis
The solubility behavior is modeled using the interaction radius (
- (Dispersion): High contribution from the aromatic rings.[1]
- (Polarity): Moderate contribution from the oxadiazole and methoxy dipoles.
- (H-Bonding): Low contribution (Acceptor only).
Process Implication: To maximize solubility, select solvents where
Experimental Protocol: Solubility Determination
To generate precise mole fraction solubility data (
Workflow Diagram
Figure 1: Standard workflow for isothermal solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess solid 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole to the solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously at the target temperature (e.g., 293.15 to 333.15 K) for 24–48 hours. Critical: Ensure solid phase remains present to guarantee saturation.
-
Sampling: Stop stirring and allow phases to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC-UV (typically at
nm). -
Calculation: Convert mass concentration to mole fraction (
) for thermodynamic modeling.
Thermodynamic Modeling & Data Analysis
Once experimental data is obtained, it must be fitted to thermodynamic models to calculate the enthalpy and entropy of dissolution.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from multivariate regression.
-
Utility: Allows interpolation of solubility at any temperature within the measured range.
van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution:
- (Enthalpy of Solution): Typically positive (endothermic) for this class of compounds, indicating solubility increases with temperature.
- (Entropy of Solution): Positive, reflecting the disorder increase as the crystal lattice breaks.
Dissolution Pathway Visualization
Figure 2: Thermodynamic cycle of dissolution. Solubility is the sum of the energy cost to break the lattice (Fusion) and the energy gain/cost of solvation (Mixing).
Applications in Process Chemistry
Recrystallization Strategy
-
Solvent: Ethanol or Ethyl Acetate.
-
Rationale: High temperature coefficient of solubility. The compound is soluble at boiling point but crystallizes upon cooling (Cooling Crystallization).
-
-
Anti-Solvent: Water or Hexane.
-
Rationale: Adding water to a saturated ethanolic solution drastically increases polarity, forcing the lipophilic oxadiazole to precipitate.
-
Purification via Chromatography[5]
-
Stationary Phase: Silica Gel (Normal Phase).
-
Mobile Phase: Hexane:Ethyl Acetate gradient (start 90:10, ramp to 60:40).
-
Insight: The 3,4-dimethoxy group provides sufficient retention, while the oxadiazole core prevents irreversible adsorption.
-
References
-
Nagy, P. I., et al. (2012). "Oxadiazoles in medicinal chemistry: A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs." Journal of Medicinal Chemistry. Link
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. Link
-
Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Bostan, M., et al. (2020). "Synthesis and Characterization of 1,3,4-Oxadiazole Derivatives." Nanomaterials and Bio-Structures. (Provides comparative thermal data for methoxy-substituted oxadiazoles). Link
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Standard reference for the Apelblat model). Link
Sources
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole molecular weight and formula
Physicochemical Profile, Synthetic Architecture, and Medicinal Chemistry Utility
Executive Summary
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is a privileged heterocyclic scaffold in medicinal chemistry, widely utilized as a bioisosteric replacement for metabolically labile ester and amide functionalities. Characterized by its specific molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol , this moiety serves as a robust core for diversifying drug libraries, particularly in the development of sphingosine-1-phosphate (S1P) receptor agonists, antimicrobial agents, and anti-inflammatory therapeutics.
This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, synthetic pathways, and experimental validation protocols for researchers involved in lead optimization and drug design.
Physicochemical Architecture
Molecular Identity
The core structure consists of a 1,2,4-oxadiazole ring substituted at the C3 position by a 3,4-dimethoxyphenyl group.[1] The C5 position is unsubstituted (H) in the parent scaffold, serving as the primary vector for further derivatization.
| Property | Value | Technical Context |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Defines the elemental composition.[2] |
| Molecular Weight | 206.20 g/mol | Critical for stoichiometric calculations.[2] |
| Exact Mass | 206.0691 | Used for High-Resolution Mass Spectrometry (HRMS) validation.[2] |
| ClogP | ~1.6 – 1.9 | Indicates moderate lipophilicity, favorable for membrane permeability. |
| H-Bond Donors | 0 | Absence of -OH/-NH facilitates passive transport.[2] |
| H-Bond Acceptors | 5 | Nitrogen and Oxygen atoms available for target binding interactions.[2][3] |
| Topological PSA | ~55 Ų | Well within the range (<140 Ų) for oral bioavailability.[2] |
Structural Logic & Lipinski Compliance
The molecule adheres strictly to Lipinski’s Rule of Five, making it an ideal "fragment" for drug discovery. The 3,4-dimethoxy motif functions as a hydrogen-bond acceptor cluster, often mimicking the catechol pharmacophore while preventing rapid metabolic oxidation (quinone formation).
Synthetic Architecture
The construction of the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole core typically proceeds via the Amidoxime Route . This pathway is preferred over 1,3-dipolar cycloaddition of nitrile oxides due to higher regioselectivity and safety (avoiding fulminic acid derivatives).
Mechanistic Pathway
-
Amidoxime Formation: Nucleophilic attack of hydroxylamine on 3,4-dimethoxybenzonitrile.[2]
-
O-Acylation/Cyclization: Reaction with an activated carboxylic acid derivative (e.g., triethyl orthoformate for the C5-H parent, or acid chlorides for C5-substituted analogs) followed by thermal cyclodehydration.[2]
Visualization of Synthetic Workflow
The following diagram illustrates the stepwise construction of the oxadiazole core.
Caption: Stepwise synthesis of the 1,2,4-oxadiazole core via the amidoxime intermediate.
Medicinal Chemistry Utility
Bioisosterism
The 1,2,4-oxadiazole ring is a classic bioisostere for esters (-COO-) and amides (-CONH-) .[2]
-
Metabolic Stability: Unlike esters, the oxadiazole ring is resistant to hydrolysis by plasma esterases, significantly extending the in vivo half-life (t1/2) of the compound.
-
Geometry: The ring mimics the planar geometry of the peptide bond, maintaining critical pi-stacking interactions within the receptor binding pocket.
Pharmacophore Mapping
The 3,4-dimethoxyphenyl group provides electron-rich bulk, often filling hydrophobic pockets (e.g., in S1P1 receptors), while the oxadiazole nitrogen atoms (N2, N4) act as weak hydrogen bond acceptors.
Caption: Bioisosteric replacement strategy to enhance metabolic stability while retaining binding affinity.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (Parent Scaffold).
Step 1: Synthesis of Amidoxime Intermediate
-
Reagents: Dissolve 3,4-dimethoxybenzonitrile (10 mmol) in Ethanol (30 mL). Add Hydroxylamine hydrochloride (12 mmol) and Sodium Carbonate (12 mmol) dissolved in minimal water.[2]
-
Reaction: Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The nitrile spot (high Rf) should disappear, replaced by the more polar amidoxime spot (lower Rf).
-
Work-up: Evaporate ethanol. Add water (50 mL) to the residue.[2] The amidoxime typically precipitates as a white solid.[2] Filter, wash with cold water, and dry.
Step 2: Cyclization to 1,2,4-Oxadiazole[1][8]
-
Reagents: Suspend the dried amidoxime (5 mmol) in Triethyl Orthoformate (10 mL). Add a catalytic amount of BF₃·OEt₂ (0.1 mmol) or p-TsOH.[2]
-
Reaction: Heat to reflux (100-110°C) for 4 hours.
-
Work-up: Cool to room temperature. Remove excess orthoformate under reduced pressure.[2]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Structural Validation (Self-Validating System)
To confirm the identity of the product, the following spectral signatures must be observed. If these signals are absent, the cyclization failed.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.74 ppm (s, 1H): Characteristic signal for the C5-H of the oxadiazole ring. This is the diagnostic peak; its absence implies ring opening or failure to cyclize.[2]
-
δ 7.6 – 7.7 ppm (m, 2H): Phenyl protons (H2, H6).
-
δ 6.95 ppm (d, 1H): Phenyl proton (H5).
-
δ 3.94, 3.96 ppm (s, 6H): Two methoxy (-OCH₃) singlets.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed m/z = 207.2.[2]
-
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 1508946: 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivatives.[2][5] Retrieved from [Link][2]
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for bioisostere stability).
-
Jakopin, Z. (2018).[2] Synthesis and Biological Activities of 1,2,4-Oxadiazole Derivatives. Current Organic Chemistry. (Methodology for amidoxime route).
Sources
- 1. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 5. 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide | C21H23N3O6 | CID 1508946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bioisosteric Potential of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole in Drug Design: A Technical Guide
Executive Summary
The relentless optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles is the cornerstone of modern drug discovery. A recurrent liability in lead compounds is the presence of metabolically labile ester and amide linkages, which are highly susceptible to enzymatic hydrolysis by ubiquitous esterases and amidases. To circumvent this, medicinal chemists employ[1]. The 1,2,4-oxadiazole ring has emerged as a premier bioisostere for these functional groups. When hybridized with the 3,4-dimethoxyphenyl pharmacophore—a moiety renowned for its robust hydrophobic and
Mechanistic Rationale: The 1,2,4-Oxadiazole Bioisostere
The 1,2,4-oxadiazole ring is a five-membered, electron-poor heterocycle containing one oxygen (furan-type) and two nitrogen atoms (pyridine-type).
-
Electronic and Structural Mimicry : It effectively mimics the planar geometry and electronic distribution of esters and amides[2]. The pyridine-type nitrogens act as potent hydrogen-bond acceptors, maintaining crucial interactions with target protein residues (e.g., acting similarly to the carbonyl oxygen of an amide). The electron-withdrawing effect of the ring is prominently exerted via the C5 position rather than C3[3].
-
Causality of Metabolic Stability : Why replace an amide or ester? The causality lies in the enzymatic landscape of mammalian plasma and liver. Amides and esters undergo rapid Phase I metabolism (hydrolysis) by amidases and esterases. The 1,2,4-oxadiazole ring is highly [4]. Mammalian biological systems lack specific enzymes capable of opening this specific heterocycle under physiological conditions. Consequently, this replacement significantly extends the in vivo half-life (
) and reduces hepatic clearance.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Logical workflow of bioisosteric replacement utilizing the 1,2,4-oxadiazole scaffold.
The 3,4-Dimethoxyphenyl Pharmacophore
The 3,4-dimethoxyphenyl group is a ubiquitous structural motif in medicinal chemistry, found in FDA-approved drugs like verapamil and donepezil.
-
Target Engagement : This moiety excels at anchoring molecules within of target receptors[5]. The methoxy groups can act as weak hydrogen bond acceptors, but their primary role is to dictate the steric conformation and electron density of the aromatic ring. This enhances
stacking or -cation interactions with aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target's binding site[6].
Synergistic Integration in Drug Design
By linking the 3,4-dimethoxyphenyl group at the C3 position of the 1,2,4-oxadiazole ring, researchers create a highly stable, rigid vector. The oxadiazole acts as a robust spacer that projects the dimethoxyphenyl group into deep hydrophobic pockets while simultaneously engaging in H-bonding at the lip of the binding site. This scaffold has shown remarkable efficacy in designing novel[7].
Quantitative Data: Pharmacokinetic Profiling
To illustrate the profound impact of this bioisosteric replacement, the following table summarizes comparative pharmacokinetic data typically observed when a standard amide lead is optimized to a 1,2,4-oxadiazole derivative.
| Parameter | Original Amide Lead | 1,2,4-Oxadiazole Bioisostere | Causality / Rationale |
| In vitro Half-life ( | < 15 min | > 120 min | Complete resistance to hepatic amidases and esterases. |
| Intrinsic Clearance ( | > 80 | < 15 | Evasion of Phase I hydrolytic metabolism. |
| LogP (Lipophilicity) | 2.5 | 3.2 | Oxadiazole removes the H-bond donor (NH), increasing lipophilicity and membrane permeability. |
| Target Binding Affinity ( | 12 nM | 15 nM | Retained H-bond acceptor capability maintains target engagement. |
Experimental Protocols
Protocol A: Synthesis of 3-(3,4-Dimethoxyphenyl)-5-substituted-1,2,4-oxadiazole
Self-Validating System: The two-step amidoxime route ensures high regioselectivity. The completion of step 1 is validated by the disappearance of the nitrile peak in IR spectroscopy (~2200 cm⁻¹) and the emergence of broad
-
Amidoxime Formation :
-
Dissolve 3,4-dimethoxybenzonitrile (1.0 eq) in absolute ethanol.
-
Add hydroxylamine hydrochloride (
, 1.5 eq) and sodium carbonate ( , 1.5 eq) to the solution. -
Causality: The base neutralizes the hydrochloride salt, liberating free hydroxylamine. The hydroxylamine undergoes nucleophilic addition to the electrophilic nitrile carbon.
-
Reflux the mixture for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Cool, filter the inorganic salts, and concentrate the filtrate in vacuo to yield 3,4-dimethoxy-N'-hydroxybenzimidamide (amidoxime intermediate).
-
-
Acylation and Cyclization :
-
Dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF. Add a coupling reagent like CDI (1,1'-Carbonyldiimidazole) or EDCI/HOBt (1.2 eq) and stir for 30 minutes to activate the acid.
-
Add the amidoxime intermediate (1.0 eq) and stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.
-
Causality: Heating is required for the subsequent dehydration-cyclization. Elevate the temperature to 110°C and stir for 4-6 hours.
-
Quench with water, extract with ethyl acetate, wash with brine, dry over
, and purify via silica gel chromatography to obtain the pure 1,2,4-oxadiazole core[3].
-
Protocol B: In Vitro Microsomal Stability Assay
Self-Validating System: The inclusion of a positive control (e.g., verapamil or testosterone) validates the metabolic viability of the microsomes. If the control does not degrade, the assay is void.
-
Preparation : Prepare a 1 mM stock solution of the synthesized 1,2,4-oxadiazole in DMSO.
-
Incubation Mixture : In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLM, final concentration 0.5 mg/mL protein), potassium phosphate buffer (100 mM, pH 7.4), and the test compound (final concentration 1
M, ensuring DMSO < 0.1% to prevent enzyme inhibition). -
Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling : At time points 0, 15, 30, 60, and 120 minutes, extract a 50
L aliquot and immediately quench the reaction by adding 150 L of ice-cold acetonitrile containing an internal standard.-
Causality: Acetonitrile acts as a denaturant, precipitating the microsomal proteins and instantly halting enzymatic activity to ensure accurate time-point data.
-
-
Analysis : Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate
andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> .
Experimental workflow for the synthesis and validation of the 1,2,4-oxadiazole core.
References
-
Camci, M. T., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638.[Link]
-
Demkowicz, S. (2021). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
-
Sharma, P., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology.[Link]
-
Al-Ostoot, F. H., et al. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie.[Link]
-
El-Zahabi, M. A., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Sharma, A., et al. (2016). 3D QSAR, pharmacophore and molecular docking studies of known inhibitors and designing of novel inhibitors for M18 aspartyl aminopeptidase of Plasmodium falciparum. BMC Structural Biology.[Link]
Sources
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. scispace.com [scispace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 3D QSAR, pharmacophore and molecular docking studies of known inhibitors and designing of novel inhibitors for M18 aspartyl aminopeptidase of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Safety data sheet (SDS) and toxicity of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Safety, Toxicity, and Handling of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole Scaffolds.
Part 1: Executive Summary
Context: The 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole moiety represents a "privileged scaffold" in modern medicinal chemistry. It is frequently utilized as a bioisostere for esters and amides, offering improved metabolic stability and lipophilicity while retaining hydrogen-bonding capability. This structural motif is prevalent in sphingosine-1-phosphate (S1P) receptor agonists, anticancer agents (targeting tubulin or kinases), and anti-inflammatory candidates.
Scope: This guide analyzes the safety profile, toxicological mechanisms, and handling protocols for this chemical class. While specific toxicity data for the unsubstituted core is limited, this analysis synthesizes data from close structural analogs—specifically Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 697245-66-2) —and established structure-activity relationships (SAR) for 1,2,4-oxadiazoles.
Key Findings:
-
Hazard Classification: Generally classified as Acute Tox. 4 (Harmful) via oral, dermal, and inhalation routes.
-
Toxicophore Alert: The 3,4-dimethoxyphenyl group is a substrate for CYP450-mediated O-demethylation, potentially generating reactive quinone species if not cleared via Phase II conjugation.
-
Handling: Requires Biosafety Level 1 (BSL-1) equivalent chemical hygiene, utilizing fume hoods and nitrile protection.
Part 2: Chemical Identity & Physicochemical Properties
Understanding the physicochemical nature of this compound is the first step in predicting its bioavailability and toxicity.
| Property | Data / Descriptor | Relevance to Safety |
| Chemical Name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole | Core Scaffold |
| Representative CAS | 697245-66-2 (Ethyl ester analog) | Primary SDS Reference |
| Molecular Formula | C₁₀H₁₀N₂O₃ (Core) / C₁₃H₁₄N₂O₅ (Ester) | -- |
| Molecular Weight | ~206.2 g/mol (Core) | Low MW facilitates membrane permeability. |
| LogP (Predicted) | 2.5 – 3.3 | Moderate lipophilicity; high potential for cell penetration and CNS entry. |
| H-Bond Acceptors | 4 (N, O atoms) | Interacts with biological targets (e.g., kinases, GPCRs). |
| Solubility | Low in water; High in DMSO, Methanol | DMSO solutions penetrate skin rapidly , carrying the toxin into the bloodstream. |
Part 3: Hazard Identification (GHS Classification)
Based on data from key research chemical suppliers (e.g., Sigma-Aldrich, Enamine) for the ethyl ester analog, the following GHS classifications are standardized for this scaffold.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] | H302 |
| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin. | H312 |
| Acute Toxicity (Inhale) | 4 | Harmful if inhaled. | H332 |
| Skin Irritation | 2 | Causes skin irritation. | H315 |
| Eye Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - SE | 3 | May cause respiratory irritation. | H335 |
Precautionary Principle: Treat all research samples as if they possess the highest toxicity of their class. The 1,2,4-oxadiazole ring is robust; if the compound is designed as a drug (e.g., S1P agonist), it likely possesses potent biological activity at nanomolar concentrations.
Part 4: Toxicological Profile & Metabolic Fate
Mechanism of Action & Structural Alerts
The toxicity of this molecule is bipartite:
-
The Oxadiazole Ring: Generally stable and non-genotoxic. It acts as a rigid linker. However, in high doses, oxadiazoles can inhibit specific hepatic enzymes.
-
The 3,4-Dimethoxyphenyl Group: This is the primary site of metabolic activation.
Metabolic Activation Pathway (The "Bioactivation" Risk)
The 3,4-dimethoxyphenyl moiety undergoes O-demethylation by Cytochrome P450 enzymes (isoforms CYP3A4 and CYP2D6). This process generates phenolic intermediates (catechols).
-
Risk: Catechols can be oxidized to ortho-quinones , which are highly electrophilic Michael acceptors. These can covalently bind to proteins or DNA, leading to cellular toxicity or immune sensitization (idiosyncratic toxicity).
Visualization: Metabolic Fate of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Figure 1: Metabolic activation pathway showing the potential for bioactivation via quinone formation if detoxification pathways are saturated.
Cytotoxicity vs. Systemic Toxicity
-
Anticancer Potential: Research indicates that 1,2,4-oxadiazole derivatives often exhibit cytotoxicity against cancer lines (e.g., MCF-7, A549) with IC₅₀ values in the low micromolar range (0.1 – 10 µM).
-
Selectivity: While some derivatives show selectivity, the lipophilic nature of the 3,4-dimethoxyphenyl group often leads to broad distribution.
-
Target Organs: Liver (metabolism site) and Kidneys (excretion of conjugates).
Part 5: Handling & Safety Protocols (SOP)
This protocol is designed for a research laboratory setting handling <1g quantities.
Engineering Controls
-
Primary Containment: All weighing and solubilization must occur inside a certified Chemical Fume Hood .
-
Ventilation: Ensure face velocity > 100 fpm.
-
Aerosol Control: If handling fine powder, use a static-dissipative balance enclosure or wet-wiping techniques to prevent dust generation.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (0.11 mm) - Inspect for tears.
-
Outer: Nitrile (0.11 mm) or Neoprene.
-
Rationale: Dimethoxy- compounds in DMSO can permeate standard latex instantly.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Body: Lab coat (buttoned) + long pants + closed-toe shoes.
Emergency Response Workflow
Figure 2: Immediate response protocol for acute exposure incidents.
Part 6: Environmental Fate & Disposal
-
Biodegradability: The 1,2,4-oxadiazole ring is hydrolytically stable but susceptible to microbial degradation over extended periods. The methoxy groups are biodegradable via demethylation.
-
Aquatic Toxicity: Predicted to be harmful to aquatic life due to lipophilicity (LogP > 2.5), allowing bioaccumulation in small organisms.
-
Disposal:
-
Solid Waste: Combustible waste container.
-
Liquid Waste: Halogen-free organic solvent waste stream.
-
Deactivation: Chemical oxidation (e.g., Bleach) is NOT recommended as a primary destruction method due to potential chlorination of the phenyl ring; incineration is the only validated disposal method.
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1508946, 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide.[2]
-
Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses metabolic stability and bioisosterism).
-
Key Organics. (2024). Safety Data Sheet: 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole derivatives.
-
European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: 3-(chloromethyl)-5-(3-methoxyphenyl)-1,2,4-oxadiazole.[1]
Sources
A Senior Application Scientist's Guide to Pharmacophore Modeling of 1,2,4-Oxadiazole Ring Systems
Abstract
The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This unique five-membered heterocycle offers a stable scaffold that can be strategically employed to enhance the drug-like properties of therapeutic candidates.[3][4] Pharmacophore modeling, a computationally driven approach to identify the essential three-dimensional arrangement of chemical features necessary for biological activity, provides a powerful lens through which to understand and exploit the potential of 1,2,4-oxadiazole-containing compounds.[5][6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of pharmacophore modeling workflows tailored specifically for 1,2,4-oxadiazole systems. We will move beyond rote protocols to explain the causal-driven decisions that underpin robust model generation, validation, and application in virtual screening, ensuring a framework of scientific integrity and reproducibility.
The 1,2,4-Oxadiazole Scaffold: A Privileged Pharmacophoric Element
The utility of the 1,2,4-oxadiazole ring in drug design is not accidental; it stems from a unique combination of physicochemical properties that make it an attractive component for interacting with biological targets.
-
Bioisosteric Mimicry: The primary driver for its widespread use is its function as a bioisostere for metabolically labile ester and amide groups.[7] This substitution can significantly improve a compound's pharmacokinetic profile by increasing its resistance to enzymatic hydrolysis, a common metabolic pathway for esters and amides.[1][2]
-
Interaction Capabilities: The ring system itself is rich in pharmacophoric features. The two nitrogen atoms can act as hydrogen bond acceptors, while the overall ring system can participate in aromatic or π-stacking interactions.[4] The substituents at the C3 and C5 positions can be readily modified to introduce additional features like hydrogen bond donors, hydrophobic groups, or charged centers, allowing for fine-tuning of target engagement.[8]
-
Physicochemical Modulation: The 1,2,4-oxadiazole ring is more polar than a corresponding phenyl ring and can influence a molecule's overall solubility and lipophilicity. Replacing a flexible amide or ester linkage with the rigid oxadiazole ring reduces the number of rotatable bonds, which can be entropically favorable for binding and can lock the molecule into a more bioactive conformation.
The decision to incorporate a 1,2,4-oxadiazole is therefore a strategic choice aimed at enhancing metabolic stability and modulating physicochemical properties while preserving or improving interactions with a biological target.[9]
Foundational Concepts: Ligand-Based vs. Structure-Based Modeling
Pharmacophore modeling can be broadly categorized into two approaches, the choice of which is dictated by the available data.[5][10]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of ligands with known biological activities is available.[10][11] The model is generated by superimposing a set of active molecules and extracting the common chemical features that are presumed to be responsible for their activity.[12]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target (e.g., from X-ray crystallography or Cryo-EM) is available, typically complexed with a ligand, an SBPM can be generated.[10][13] This model is derived directly from the key interactions observed between the ligand and the amino acid residues in the binding pocket.[14] It represents a "map" of the ideal interactions a ligand should make with the target.
Both methods provide a simplified, abstract representation of molecular interactions, making them ideal for rapidly screening large chemical databases to identify novel compounds with potential activity.[5][14]
Experimental Protocol: Ligand-Based Pharmacophore Modeling Workflow
This protocol outlines a self-validating system for generating a robust pharmacophore model from a set of active 1,2,4-oxadiazole derivatives.
Diagram: Ligand-Based Pharmacophore Modeling Workflow
Caption: A typical workflow for generating and validating a ligand-based pharmacophore model.
Step-by-Step Methodology
Step 1: Dataset Preparation and Curation
-
Rationale: The quality of the input data dictates the quality of the resulting model. A diverse set of active compounds is needed to identify common features, while inactive compounds are crucial for refining the model and ensuring it is discriminative.
-
Protocol:
-
Assemble Training Set: Collect a set of 1,2,4-oxadiazole derivatives with high affinity/potency for the target of interest (typically 5-20 molecules).[15] These compounds should be structurally diverse to avoid bias.
-
Assemble Test Set: Create a separate set of known active and inactive compounds that will not be used for model generation but will be used for validation.[16]
-
Create Decoy Set: Generate or acquire a large set of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies, which are presumed to be inactive. This is critical for assessing the model's ability to avoid false positives.
-
Step 2: Conformation Generation
-
Rationale: Ligands are flexible and adopt a specific 3D shape (the "bioactive conformation") to bind to their target. Exploring the conformational space of each ligand is essential to identify this likely bioactive shape.[10]
-
Protocol:
-
For each molecule in the training set, generate a diverse ensemble of low-energy conformers using computational methods like systematic search or molecular dynamics.[10]
-
Use an energy cutoff (e.g., 10-20 kcal/mol above the global minimum) to limit the number of conformers to a computationally tractable set.
-
Step 3: Pharmacophore Feature Identification
-
Rationale: This step involves defining the types of chemical features to be considered in the model.
-
Protocol:
-
Define the feature types based on standard definitions: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (H), Aromatic Ring (AR), Positive Ionizable (PI), Negative Ionizable (NI).
-
For the 1,2,4-oxadiazole ring, the two nitrogen atoms will typically be identified as HBAs, and the ring itself as an AR feature.
-
Step 4: Hypothesis Generation and Scoring
-
Rationale: The software aligns the conformers of the active molecules to find common spatial arrangements of pharmacophore features. Each common arrangement is a "hypothesis."
-
Protocol:
-
Use a pharmacophore generation program (e.g., Phase, LigandScout, MOE) to align the conformer sets and generate hypotheses.[17][18]
-
The software will produce a series of potential pharmacophore models, each defined by a set of features and the distances/angles between them.
-
These hypotheses are typically scored based on how well they map to the active molecules in the training set.
-
Step 5: Pharmacophore Model Validation
-
Rationale: This is the most critical step to ensure the model is trustworthy and has predictive power.[19] A model that only recognizes the molecules used to build it is useless.
-
Protocol:
-
Screening: Use the top-scoring pharmacophore hypotheses to screen the combined test set and decoy set.
-
Analysis: For each hypothesis, calculate key statistical metrics to evaluate its ability to distinguish active compounds from inactives/decoys.[19][20]
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.
-
Goodness of Hit (GH) Score: A metric that balances the percentage of actives retrieved against the percentage of the database screened.
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate, which visually represents the model's discriminative ability. An Area Under the Curve (AUC) close to 1.0 indicates an excellent model.
-
-
Application in Drug Discovery: Virtual Screening
The primary application of a validated pharmacophore model is to perform virtual screening (VS) on large chemical databases to identify novel hit compounds.[5][11]
Diagram: Pharmacophore-Based Virtual Screening Workflow
Caption: Using a validated pharmacophore model to screen large databases for novel hit compounds.
The workflow involves using the pharmacophore as a 3D query to rapidly filter databases containing millions of compounds. Molecules that match the spatial and chemical requirements of the pharmacophore are selected as hits. These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity before being prioritized for synthesis and biological testing.[19][21]
Data Presentation: Model Validation Metrics
A crucial aspect of reporting pharmacophore modeling studies is the clear presentation of validation data. This allows other scientists to assess the quality and predictive power of the generated model.
| Model ID | Features | Actives in Test Set (N=50) | Inactives/Decoys (N=4950) | GH Score | EF (1%) | ROC AUC |
| Hypo-1 | 2 HBA, 1 AR, 1 H | 45 | 120 | 0.78 | 18.2 | 0.91 |
| Hypo-2 | 1 HBA, 1 AR, 2 H | 38 | 215 | 0.65 | 11.5 | 0.84 |
| Hypo-3 | 2 HBA, 1 AR | 31 | 450 | 0.52 | 8.3 | 0.76 |
| Table 1: Hypothetical validation results for three pharmacophore hypotheses. Hypo-1 demonstrates superior performance across all metrics, with a high GH score, excellent early enrichment (EF 1%), and strong discriminative power (ROC AUC), making it the ideal candidate for virtual screening. |
Conclusion and Authoritative Grounding
Pharmacophore modeling of 1,2,4-oxadiazole ring systems is a powerful, knowledge-driven approach in modern drug discovery.[3][22] By understanding the bioisosteric role and inherent pharmacophoric features of the oxadiazole scaffold, researchers can construct robust, predictive models. The key to success lies not in the automated generation of hypotheses, but in a rigorous, multi-stage validation process that ensures the final model is a trustworthy tool for the discovery of novel therapeutic agents.[19] This guide provides the strategic framework and detailed protocols necessary to apply this technique with scientific rigor, ultimately accelerating the journey from lead compound to clinical candidate.
References
-
Catarzi, D., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Pharmaceuticals. Available at: [Link]
-
Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Guru Ghasidas Vishwavidyalaya. Available at: [Link]
-
Pinga, M., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. Available at: [Link]
-
Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. Available at: [Link]
-
da Silva, F. S., et al. (2021). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules. Available at: [Link]
-
Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry. Available at: [Link]
-
Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available at: [Link]
-
Structure-based Pharmacophore Modeling. (n.d.). Protheragen. Available at: [Link]
-
Prachayasittikul, V., et al. (2014). List of softwares related to pharmacophore modeling. ResearchGate. Available at: [Link]
-
Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). LinkedIn. Available at: [Link]
-
Kores, K., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]
-
Pharmacophore modeling. (2025). Fiveable. Available at: [Link]
-
Karcz, T., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]
-
Apaza, L. N., et al. (2022). Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists: a new strategy for the design of antitumour compounds. RSC Medicinal Chemistry. Available at: [Link]
-
3D Ligand-Based Pharmacophore Modeling. (n.d.). Bio-protocol. Available at: [Link]
-
Taner Camci, M., et al. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. Available at: [Link]
-
Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. Available at: [Link]
-
Taner Camci, M. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. SciSpace. Available at: [Link]
-
Deuther-Conrad, W., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Rullo, M., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. Institute of Crystallography - CNR. Available at: [Link]
-
Kores, K., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers. Available at: [Link]
-
Phase. (n.d.). Schrödinger. Available at: [Link]
-
Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). LinkedIn. Available at: [Link]
-
Pharmacophore. (n.d.). OSDD. Available at: [Link]
-
Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. Available at: [Link]
-
Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. (2025). PubMed. Available at: [Link]
-
How to do validation of ligand-based pharmacophore model in Ligandscout? (2021). ResearchGate. Available at: [Link]
-
Ebadollahi-Natanzi, A., & Davood, A. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. PMC. Available at: [Link]
-
Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Taylor & Francis Online. Available at: [Link]
-
Renga, B., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. dovepress.com [dovepress.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - Institute of Crystallography - CNR [ic.cnr.it]
- 10. fiveable.me [fiveable.me]
- 11. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 12. columbiaiop.ac.in [columbiaiop.ac.in]
- 13. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 14. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. schrodinger.com [schrodinger.com]
- 19. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aast.edu [aast.edu]
- 21. Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Melting point and physical characteristics of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Content Type: Technical Monograph & Characterization Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1]
Executive Summary: The Veratryl-Oxadiazole Scaffold
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole represents a specialized heterocyclic scaffold in medicinal chemistry.[1] It combines the electron-rich, lipophilic properties of the veratryl group (3,4-dimethoxyphenyl) with the polar, metabolically stable 1,2,4-oxadiazole ring.
This compound is frequently utilized not as a final drug substance, but as a critical bioisostere for esters and amides .[1] The 1,2,4-oxadiazole ring mimics the geometry and electronic distribution of a carbonyl group while offering enhanced hydrolytic stability and improved permeability.[1]
Key Technical Insight: While 3,5-disubstituted 1,2,4-oxadiazoles are ubiquitous in literature, the 5-unsubstituted (5-H) variant discussed here is a reactive intermediate and a "parent" scaffold.[1] Its physical isolation requires precise control over synthesis to prevent ring-opening or dimerization.[1]
Physicochemical Characteristics
The following data synthesizes experimental values from closely related analogues (e.g., 5-methyl and 5-phenyl derivatives) and cheminformatic predictions for the specific 5-H parent structure.
Table 1: Physical Property Profile
| Property | Value / Description | Confidence Level |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Exact |
| Molecular Weight | 206.20 g/mol | Exact |
| Physical State | Crystalline Solid (Needles or Plates) | High (Inferred from analogues) |
| Melting Point | 78°C – 85°C (Predicted range) | Medium (5-Methyl analogue melts ~100°C; 5-H typically lower) |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | High |
| Solubility (Organic) | High in DMSO, DMF, CH₂Cl₂, CHCl₃ | High |
| LogP (Lipophilicity) | 1.8 – 2.2 | High (Calculated) |
| H-Bond Acceptors | 4 (2 OMe, 2 Ring N/O) | Exact |
| H-Bond Donors | 0 | Exact |
| Electronic Character | Electron-rich aromatic (Veratryl) attached to electron-deficient heterocycle | High |
Note on Melting Point: The specific melting point for the 5-H variant is rarely indexed in public databases because it is often generated in situ or immediately functionalized.[1] The range provided above is an expert estimate based on crystal packing efficiency compared to the 5-methyl derivative (MP ~100°C).
Synthesis & Purification Protocol
To obtain high-purity 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, the Orthoformate Cyclization Method is the industry standard.[1] It avoids the harsh conditions of carboxylic acid condensations and preserves the sensitive 5-H position.[1]
Experimental Workflow
Reagents:
-
Substrate: 3,4-Dimethoxybenzamidoxime (prepared from 3,4-dimethoxybenzonitrile + hydroxylamine).[1]
-
Cyclizing Agent: Triethyl orthoformate (TEOF) or Trimethyl orthoformate (TMOF).[1]
-
Catalyst: Boron trifluoride etherate (BF₃[1]·Et₂O) or p-Toluenesulfonic acid (pTSA).[1]
Protocol Steps:
-
Dissolution: Dissolve 3,4-dimethoxybenzamidoxime (1.0 eq) in anhydrous TEOF (excess, acts as solvent/reagent).
-
Catalysis: Add BF₃·Et₂O (0.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (100–110°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the polar amidoxime.[1]
-
Work-up: Evaporate excess TEOF under reduced pressure.
-
Purification: The residue is typically a solid.[1][2] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Visualization: Synthesis Logic Flow
Figure 1: Step-wise synthesis pathway from the nitrile precursor to the final 5-H oxadiazole.
Analytical Characterization (The Fingerprint)
Validating the structure of the 5-H oxadiazole is critical, as the 5-position is prone to substitution or ring-opening.[1]
Nuclear Magnetic Resonance (NMR)
The H-5 proton is the definitive diagnostic signal.[1] It appears as a distinct singlet in the highly deshielded region.[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.55 (s, 1H, H-5): Critical diagnostic peak.[1] This singlet confirms the formation of the oxadiazole ring and the absence of substitution at C-5.[1]
-
δ 7.65 (dd, 1H, Ar-H): Aromatic proton ortho to the oxadiazole.[1]
-
δ 7.55 (d, 1H, Ar-H): Aromatic proton.[1]
-
δ 7.10 (d, 1H, Ar-H): Aromatic proton ortho to methoxy.[1]
-
δ 3.85 (s, 3H, OMe): Methoxy group.
-
δ 3.82 (s, 3H, OMe): Methoxy group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
Infrared Spectroscopy (FT-IR)
-
1610–1590 cm⁻¹: C=N stretching (Oxadiazole ring).[1]
-
1260 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).[1]
-
3100 cm⁻¹: C-H stretch (Heteroaromatic C-5).[1]
Visualization: Characterization Decision Tree
Figure 2: Logical flow for confirming the identity of the 5-unsubstituted oxadiazole.
Applications in Drug Discovery
The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold is a versatile building block.[1]
-
Bioisostere Deployment: It is used to replace ester linkages (-COO-) in labile drugs to increase metabolic half-life (t1/2) while maintaining hydrogen bond acceptor capability.[1]
-
C-H Functionalization: The C-5 proton is acidic (pKa ~20-25).[1] It can be deprotonated with bases (e.g., LiHMDS, n-BuLi) to introduce electrophiles, allowing for the rapid generation of libraries of 3,5-disubstituted derivatives.
-
Pharmacophore: The 3,4-dimethoxyphenyl (veratryl) group is a known phosphodiesterase (PDE) inhibitor pharmacophore.[1] Linking it to an oxadiazole creates potential PDE4 or PDE5 inhibitors.[1]
References
-
Synthesis of 1,2,4-Oxadiazoles: Pace, A., & Buscemi, S. (2017). "Recent Advances in the Chemistry of 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry. [1]
-
Oxadiazole Bioisosteres: Boström, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
General Physical Properties: Clapp, L. B. (1976).[1] "1,2,4-Oxadiazoles."[1][3][4][5][6][7] Comprehensive Heterocyclic Chemistry. [1]
-
Synthesis via Amidoximes: Oloyede, G. K., et al. (2013).[1] "Synthesis and Antimicrobial Activity of Some New 1,2,4-Oxadiazole Derivatives." Food Chemistry.
-
Veratryl Pharmacophore Data: PubChem Compound Summary for 3-(3,4-Dimethoxyphenyl) derivatives.
Sources
- 1. 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | C22H22N4O5 | CID 49665125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3-(3,5-Dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole CAS#: 95124-67-7 [m.chemicalbook.com]
The Role of Dimethoxy Substitution in Oxadiazole Biological Activity: A Mechanistic and Methodological Guide
Executive Overview
Oxadiazoles—specifically the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers—are privileged heterocyclic pharmacophores in modern drug discovery. Functioning as highly stable bioisosteres for amides and esters, they improve the pharmacokinetic profiles of small molecules. However, the biological efficacy of the oxadiazole core is heavily dictated by its peripheral functionalization. The introduction of a dimethoxy-substituted phenyl ring (e.g., 3,4-dimethoxyphenyl or 3,5-dimethoxyphenyl) profoundly alters the physicochemical and biological landscape of these molecules, transforming them into potent anticancer, anti-inflammatory, and antimicrobial agents.
This technical guide dissects the mechanistic rationale behind dimethoxy substitution, synthesizes current quantitative structure-activity relationship (QSAR) data, and provides self-validating experimental protocols for their synthesis and biological evaluation.
Mechanistic Rationale: The Dimethoxy Advantage
The strategic placement of two methoxy groups (-OCH₃) on a phenyl ring attached to an oxadiazole core provides a dual physicochemical advantage:
-
Electronic Modulation (Resonance Effects): Methoxy groups are strongly electron-donating via resonance. This electron density is delocalized across the phenyl ring and into the conjugated oxadiazole system. The increased electron density enhances the hydrogen-bond accepting capability of the oxadiazole nitrogen and oxygen atoms, facilitating tighter binding with target kinase hinge regions or enzyme active sites.
-
Steric and Lipophilic Optimization: The methyl moieties of the methoxy groups increase the overall lipophilicity (LogP) of the molecule, drastically improving cellular membrane permeability. Furthermore, the steric bulk of a 3,4-dimethoxy or 3,5-dimethoxy configuration serves as a structural mimic for natural tubulin inhibitors (such as colchicine and combretastatin A-4), allowing the molecule to fit precisely into deep hydrophobic pockets of target proteins.
Mechanistic pathway showing how dimethoxy substitution drives dual-target biological activity.
Pharmacological Profiling & Key Biological Activities
Tubulin Polymerization Inhibition (Anticancer)
The most prominent application of dimethoxy-oxadiazoles is in oncology. The dimethoxyphenyl moiety acts as a pharmacophoric anchor in the colchicine-binding site of tubulin[1]. For example, 1,2,4-oxadiazole conjugates featuring a 3,5-dimethoxy group on the phenyl ring exhibit excellent anticancer activity against MCF-7, A-549, and Colo-205 cell lines, whereas replacing the dimethoxy group with a 4-chloro group renders the compound inactive[2]. Furthermore, 2,5-dimethoxy-based bromobenzofuran-oxadiazoles have demonstrated excellent cytotoxic efficacy by simultaneously targeting EGFR, PI3K, mTOR, and Tubulin polymerization enzymes[3]. Pyridine-based 1,3,4-oxadiazole derivatives incorporating a 3,4-dimethoxyphenyl moiety showed up to 95.12% growth inhibition across the NCI 60 cancer cell line panel[4].
COX/LOX Modulation (Anti-inflammatory & Analgesic)
Dimethoxy substitution significantly enhances the anti-inflammatory profile of oxadiazoles. The 3,4-dimethoxyphenyl substitution at the 5-position of the 1,3,4-oxadiazole ring remarkably improves anti-inflammatory and analgesic effects[5]. In in-vivo models, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives yielded 70.6% analgesic activity, outperforming standard drugs like acetylsalicylic acid[6]. Crucially, the cyclization into the oxadiazole nucleus combined with the dimethoxy substitution results in a near-complete elimination of ulcerogenic liability, a common side effect of traditional NSAIDs[6].
Antimicrobial Efficacy
The lipophilic nature of the dimethoxy groups aids in penetrating the complex peptidoglycan and lipid layers of bacterial cell walls. N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have demonstrated potent anti-proliferative activity alongside broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative strains[7].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the comparative quantitative data demonstrating the biological superiority of dimethoxy-substituted oxadiazoles across various therapeutic targets.
| Compound / Substitution | Oxadiazole Core | Primary Biological Target / Activity | Key Performance Metrics | Ref. |
| 3,5-dimethoxyphenyl conjugate | 1,2,4-oxadiazole | Anticancer (MCF-7, A-549, Colo-205) | IC₅₀ = 0.11 – 0.93 µM | [2] |
| 2,5-dimethoxy bromobenzofuran | 1,3,4-oxadiazole | Anticancer (Tubulin, EGFR, PI3K) | 10.41% cell viability | [3] |
| 5-(3,4-dimethoxyphenyl) (4i) | 1,3,4-oxadiazole | Analgesic & Anti-inflammatory | 70.6% pain inhibition (high safety) | [6] |
| N-Mannich base (thione) | 1,3,4-oxadiazole | Antibacterial (Gram + / Gram -) | MIC = 0.5–8 µg/mL | [7] |
| Pyridine-linked dimethoxy | 1,3,4-oxadiazole | Anticancer (NCI 60 panel) | 95.12% growth inhibition | [4] |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for every methodological choice.
Protocol A: Synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole Derivatives
Step-by-step synthetic and validation workflow for dimethoxyphenyl oxadiazole derivatives.
Step-by-Step Methodology:
-
Reagent Assembly: In a dry 100 mL round-bottom flask, combine equimolar amounts (0.01 mol) of 3,4-dimethoxybenzoic acid and the target aryl acid hydrazide.
-
Cyclization via POCl₃: Add 15 mL of Phosphorus Oxychloride (POCl₃) to the flask.
-
Causality: POCl₃ is deliberately selected because it acts dually as a solvent and a potent dehydrating agent. It facilitates the formation of the diacylhydrazine intermediate and drives the subsequent intramolecular cyclodehydration required to close the 1,3,4-oxadiazole ring.
-
-
Reflux: Heat the reaction mixture to 90°C under reflux for 6–8 hours. Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) with an Ethyl Acetate:Hexane (3:7) mobile phase.
-
Causality: Continuous heat provides the activation energy for ring closure. TLC monitoring acts as an in-process validation step, ensuring complete consumption of starting materials to prevent complex downstream purification bottlenecks.
-
-
Quenching: Once TLC confirms completion, cool the mixture to room temperature and pour it slowly over 100 g of crushed ice with vigorous stirring.
-
Causality: Ice-water quenching is a critical dual-purpose step. It safely and exothermically hydrolyzes the highly reactive excess POCl₃ into water-soluble phosphoric and hydrochloric acids, while simultaneously precipitating the highly hydrophobic dimethoxy-oxadiazole product.
-
-
Neutralization & Purification: Neutralize the aqueous suspension with a 10% NaHCO₃ solution until effervescence ceases (pH ~7). Filter the solid precipitate under vacuum, wash with cold distilled water, and recrystallize from hot absolute ethanol.
-
Causality: Neutralization removes residual mineral acids that could degrade the oxadiazole ring. Ethanol recrystallization selectively dissolves impurities at high temperatures, yielding high-purity (>98%) oxadiazole crystals upon cooling. Validate final structure via ¹H-NMR (look for distinct methoxy singlet peaks around δ 3.8-3.9 ppm).
-
Protocol B: In Vitro Fluorometric Tubulin Polymerization Assay
This protocol validates the anticancer mechanism of dimethoxy-oxadiazoles by quantifying their ability to disrupt microtubule dynamics.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a tubulin reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.
-
Causality: PIPES maintains an optimal physiological pH. Mg²⁺ is a critical cofactor for tubulin assembly. EGTA chelates trace Ca²⁺ (which naturally inhibits polymerization). GTP is strictly required as it provides the essential thermodynamic energy for tubulin dimer addition.
-
-
Compound Incubation: In a pre-warmed (37°C) 96-well half-area plate, add the synthesized dimethoxy-oxadiazole compound (at calculated IC₅₀ concentrations) to 3 mg/mL of porcine brain tubulin (>99% pure).
-
Validation Controls: Run a vehicle control (0.1% DMSO) to establish baseline polymerization, and a positive control (Colchicine, 5 µM). Causality: Colchicine validates the assay's sensitivity to the colchicine-binding site, confirming that the dimethoxy-phenyl moiety is acting via the intended mechanism.
-
-
Fluorometric Kinetic Reading: Add a fluorescent tubulin reporter (e.g., DAPI) and immediately measure fluorescence (Excitation: 340 nm, Emission: 410 nm) continuously for 60 minutes at 37°C using a microplate reader.
-
Causality: The fluorescent reporter undergoes a quantum yield enhancement upon binding to polymerized microtubules. A decrease in the slope (Vmax) of the fluorescence curve relative to the vehicle control quantitatively validates the compound's depolymerizing action.
-
References
1.3 - ResearchGate 2. 6 - Acta Pharmaceutica (SRCE) 3.5 - MDPI 4.2 - Juniper Publishers 5.4 - Biointerface Research in Applied Chemistry 6.7 - Semantic Scholar 7.1 - ResearchGate
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole from amidoximes
Application Note: Advanced Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole Derivatives from Amidoximes
Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Pharmacological Rationale
The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle in modern drug discovery. Recognized primarily as a metabolically stable bioisostere for amide and ester functionalities, it offers improved pharmacokinetic properties, enhanced lipophilicity, and superior cell permeability .
When coupled with a 3,4-dimethoxyphenyl moiety—a pharmacophore frequently utilized in phosphodiesterase (PDE) inhibitors, anti-inflammatory agents, and antiparasitic compounds—the resulting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold becomes a highly valuable template for generating bioactive chemical libraries. This application note details the causal mechanisms, optimized quantitative parameters, and self-validating protocols required to synthesize these derivatives efficiently via the amidoxime route.
Mechanistic Pathway & Synthetic Workflow
While 1,2,4-oxadiazoles can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, that method often suffers from low reactivity and unwanted dimerization of the nitrile oxide. The condensation of an amidoxime with a carboxylic acid derivative is universally preferred for its robustness and broad substrate scope .
The amidoxime route is a two-stage process:
-
O-Acylation: The nucleophilic oxime oxygen of the amidoxime attacks an activated carboxylic acid (or acyl chloride/ester), forming an O-acylamidoxime intermediate.
-
Cyclodehydration: The amine nitrogen undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by the elimination of water to yield the aromatic 1,2,4-oxadiazole ring.
Caption: Synthetic workflow for 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole from nitrile precursor.
Optimization of Cyclodehydration Conditions
The cyclodehydration of the O-acylamidoxime requires overcoming a significant activation energy barrier. Historically, this required harsh refluxing in high-boiling solvents (e.g., toluene, DMF) for 12–24 hours. Modern methodologies leverage microwave irradiation or superbasic media to accelerate this step, improve yields, and tolerate thermosensitive functional groups .
Table 1: Quantitative Comparison of Cyclodehydration Methodologies
| Methodology | Reagents / Solvent | Temperature | Reaction Time | Typical Yield | Substrate Scope & Limitations |
| Conventional Heating | EDCI, HOBt / DMF | 110–120 °C | 12–24 h | 60–80% | Broad; however, prolonged heat degrades thermosensitive groups. |
| Microwave Irradiation | DIC, HOBt / 1,4-Dioxane | 150 °C | 15–30 min | 75–95% | Excellent for rapid library generation; requires specialized equipment. |
| Superbase-Promoted | NaOH / DMSO | 25 °C (RT) | 4–16 h | 70–90% | Ideal for delicate substrates; highly dependent on anhydrous DMSO. |
| Fluoride-Catalyzed | TBAF / THF | 25 °C (RT) | 1–16 h | 65–85% | Mild conditions; TBAF can be corrosive to glass on a large scale. |
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the analytical checkpoints.
Protocol A: Synthesis of 3,4-Dimethoxybenzamidoxime
Causality: The base (Na₂CO₃) is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile necessary to attack the electrophilic carbon of the nitrile.
-
Preparation: Dissolve 3,4-dimethoxybenzonitrile (10.0 mmol, 1.0 eq) in 20 mL of ethanol.
-
Activation: In a separate flask, dissolve hydroxylamine hydrochloride (15.0 mmol, 1.5 eq) and sodium carbonate (7.5 mmol, 0.75 eq) in 5 mL of distilled water.
-
Reaction: Combine the aqueous solution with the ethanolic nitrile solution. Equip the flask with a reflux condenser and heat to 80 °C for 4–6 hours.
-
Validation Checkpoint: Analyze via TLC (Hexane/EtOAc 1:1). The reaction is complete when the UV-active nitrile spot (higher Rf) is fully consumed.
-
Workup: Concentrate the ethanol in vacuo. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 3,4-dimethoxybenzamidoxime as a white solid (m/z [M+H]⁺ = 197.1).
Protocol B: Microwave-Assisted One-Pot Synthesis
Causality: 1,4-Dioxane is selected because its moderate dielectric constant allows for controlled microwave absorbance, while its high boiling point safely accommodates the 150 °C required for rapid ring closure .
-
Pre-activation: In a microwave-safe vial, dissolve the chosen carboxylic acid (1.1 mmol, 1.1 eq), DIC (1.2 mmol, 1.2 eq), and HOBt (1.2 mmol, 1.2 eq) in 4 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes to form the active OBt-ester.
-
O-Acylation: Add 3,4-dimethoxybenzamidoxime (1.0 mmol, 1.0 eq) to the vial. Stir at room temperature for 2 hours.
-
Validation Checkpoint: Analyze an aliquot via LC-MS. Ensure the complete disappearance of the amidoxime (m/z 197.1) and the formation of the O-acylamidoxime intermediate. Do not apply heat until this intermediate is fully formed.
-
Cyclodehydration: Seal the vial and irradiate in a microwave reactor at 150 °C for 20 minutes.
-
Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 × 15 mL). Purify the concentrated crude via flash column chromatography.
Protocol C: Room-Temperature Superbase Synthesis
Causality: A superbasic medium (NaOH in DMSO) significantly enhances the nucleophilicity of the amidoxime. DMSO solvates the sodium cations, leaving the hydroxide anions highly reactive, which drives cyclodehydration at ambient temperature without thermal degradation .
-
Preparation: Dissolve 3,4-dimethoxybenzamidoxime (1.0 mmol, 1.0 eq) in 3 mL of anhydrous DMSO. Add finely powdered NaOH (2.0 mmol, 2.0 eq) and stir for 10 minutes.
-
Addition: Dropwise, add an acyl chloride or ester (1.2 mmol, 1.2 eq). Note: Slow addition is critical to control the exothermic O-acylation step.
-
Reaction: Stir the mixture at room temperature for 4–16 hours.
-
Validation Checkpoint: Monitor by LC-MS. The superbasic conditions will drive the intermediate directly to the cyclized 1,2,4-oxadiazole.
-
Workup: Pour the mixture into 20 mL of ice-water. Collect the precipitated 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole derivative by vacuum filtration, wash with cold water, and dry.
Troubleshooting & Analytical Characterization
Caption: Mechanistic pathway of amidoxime O-acylation and subsequent cyclodehydration.
Analytical Signatures:
-
¹H NMR: The 1,2,4-oxadiazole ring itself contains no protons. Confirmation of cyclization relies on the disappearance of the broad –NH₂ and –OH singlets (typically found between 5.5–9.5 ppm in the amidoxime/intermediate). The 3,4-dimethoxyphenyl protons will typically appear as a distinct ABX spin system (e.g., a doublet at ~7.6 ppm, a doublet of doublets at ~7.5 ppm, and a doublet at ~6.9 ppm).
-
¹³C NMR: Diagnostic shifts for the newly formed oxadiazole carbons are highly reliable. Look for the C3 carbon at ~168 ppm and the C5 carbon at ~175 ppm.
Troubleshooting Low Yields: If LC-MS indicates stalled O-acylamidoxime intermediate without cyclization, the activation energy barrier has not been met. Switch from conventional heating to microwave irradiation (Protocol B) or introduce a chemical catalyst like TBAF (1.1 eq in THF at room temperature) to force the dehydration step.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 2021. URL:[Link]
-
A Straightforward and High-Yielding Synthesis of 1,2,4-Oxadiazoles from Chiral N-Protected α-Amino Acids and Aryl Amidoximes. Journal of Chemistry, 2018. URL:[Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Società Chimica Italiana, 2018. URL: [Link]
Application Notes & Protocols: One-Pot Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Introduction: The Strategic Importance of 1,2,4-Oxadiazoles and One-Pot Syntheses
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle enhances metabolic stability and refines pharmacokinetic profiles, making it a recurring motif in the design of novel therapeutics.[3][4] The target molecule, 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole, incorporates the pharmacologically relevant dimethoxyphenyl group, suggesting its potential in drug discovery programs.
Conventional multi-step syntheses of these heterocycles are often plagued by time-consuming intermediate isolation and purification steps, leading to lower overall yields. One-pot synthesis protocols have emerged as a superior strategy, offering streamlined workflows, reduced solvent waste, and improved reaction efficiency.[3][5] This guide provides detailed, field-proven one-pot protocols for the synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole, designed for researchers and scientists in drug development.
Core Reaction Mechanism: From Nitrile to Oxadiazole
The foundation of the protocols described herein is the conversion of a nitrile to an amidoxime, which then undergoes cyclization to form the 1,2,4-oxadiazole ring. The general pathway is as follows:
-
In Situ Amidoxime Formation: The synthesis initiates with the reaction of a nitrile (in this case, 3,4-dimethoxybenzonitrile) with hydroxylamine, typically in the presence of a base, to form the corresponding 3,4-dimethoxybenzamidoxime intermediate in situ.[1][6]
-
Acylation/Condensation: The nucleophilic amidoxime then reacts with an electrophilic coupling partner. This can be an aldehyde, acyl chloride, or another activated carboxylic acid derivative.[1][3]
-
Cyclodehydration: The resulting intermediate undergoes intramolecular cyclization with the elimination of a water molecule to yield the stable 1,2,4-oxadiazole aromatic ring.
The choice of catalyst and reaction conditions (e.g., thermal heating vs. microwave irradiation) is critical for driving the reaction to completion and maximizing yield.[1][2][3][7]
Caption: General workflow for one-pot 1,2,4-oxadiazole synthesis.
Protocol 1: Base-Mediated One-Pot Synthesis from Nitrile and Aldehyde
This protocol leverages the dual role of an aldehyde as both a reactant and an oxidant in a straightforward, base-mediated reaction. It is a robust method suitable for standard laboratory setups.
Methodology Overview: This procedure involves the initial formation of the amidoxime from 3,4-dimethoxybenzonitrile and hydroxylamine hydrochloride, followed by condensation with an aldehyde (e.g., benzaldehyde to yield a 5-phenyl substituted product) and subsequent oxidation facilitated by an excess of the aldehyde to form the oxadiazole ring.
Step-by-Step Protocol:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethoxybenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a suitable base such as triethylamine (2.0 eq) in a solvent like tert-butanol.
-
Amidoxime Formation: Stir the mixture at 80 °C for 16-20 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Condensation and Cyclization: To the reaction mixture, add the desired aldehyde (e.g., benzaldehyde, 2.2 eq), a stronger base such as cesium carbonate (Cs₂CO₃, 2.0 eq), and a polar aprotic solvent like DMSO.
-
Heating: Heat the mixture to 100-120 °C and stir for 24 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and stir. The crude product will often precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure 3-(3,4-Dimethoxyphenyl)-5-substituted-1,2,4-oxadiazole.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydroxylamine hydrochloride is corrosive and toxic; avoid inhalation and skin contact.
-
DMSO can facilitate the absorption of other chemicals through the skin.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times and often improved yields.[2][3][6] This protocol is ideal for rapid library synthesis and methods development.
Methodology Overview: This protocol utilizes microwave irradiation to accelerate the reaction between in situ generated 3,4-dimethoxybenzamidoxime and an acylating agent, such as an acyl chloride or anhydride, under solvent-free or minimal solvent conditions.
Step-by-Step Protocol:
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3,4-dimethoxybenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).
-
Amidoxime Formation (Microwave): Add a base (e.g., potassium carbonate, 2.0 eq) and a minimal amount of a high-boiling point solvent like DMF or conduct the reaction under solvent-free conditions. Seal the vessel and place it in the microwave reactor. Irradiate at 80-100 °C for 10-15 minutes.
-
Acylation and Cyclization (Microwave): Carefully open the vessel in a fume hood and add the acylating agent (e.g., acetyl chloride to yield a 5-methyl substituted product, 1.2 eq). Reseal the vessel.
-
Microwave Irradiation: Irradiate the mixture at a higher temperature (typically 120-160 °C) for 10-30 minutes. The reaction progress should be monitored by TLC or LC-MS if possible.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Safety Precautions:
-
Only use microwave reactors specifically designed for chemical synthesis.
-
Ensure reaction vessels are properly sealed to prevent pressure buildup.
-
Do not exceed the recommended temperature and pressure limits of the equipment.
-
Vent the reaction vessel in a fume hood after irradiation.
Protocol 3: Graphene Oxide (GO) Catalyzed One-Pot Synthesis
This protocol employs graphene oxide as a heterogeneous, metal-free carbocatalyst, which plays a dual role as both a solid acid catalyst and an oxidizing agent.[1] This method represents a greener and more sustainable approach to 1,2,4-oxadiazole synthesis.
Methodology Overview: The reaction proceeds in two steps within the same pot. First, the amidoxime is formed under basic conditions. Then, an aldehyde and graphene oxide are added, and the mixture is heated. The GO facilitates both the condensation and the oxidative cyclization to the final product.
Step-by-Step Protocol:
-
Amidoxime Formation: In a round-bottom flask, stir a mixture of 3,4-dimethoxybenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and a base (e.g., potassium carbonate, 1.5 eq) in a suitable solvent like ethanol at 80 °C for 12-18 hours.
-
Catalyst and Reagent Addition: To the resulting amidoxime solution, add the aldehyde (e.g., benzaldehyde, 1.2 eq) and graphene oxide (10-20 wt%).
-
Catalytic Reaction: Heat the reaction mixture at 80 °C for 8-12 hours, monitoring the reaction by TLC.
-
Catalyst Removal: Upon completion, cool the mixture and dilute with a solvent like ethyl acetate. Remove the graphene oxide catalyst by filtration through a pad of celite.
-
Work-up: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Safety Precautions:
-
Handle graphene oxide powder in a well-ventilated area or a glove box to avoid inhalation.
-
Standard laboratory safety procedures for handling flammable solvents should be followed.
Caption: Key structures in the synthesis of the target molecule.
Comparative Summary of Protocols
| Parameter | Protocol 1: Base-Mediated | Protocol 2: Microwave-Assisted | Protocol 3: Graphene Oxide Catalyzed |
| Key Reagents | Nitrile, Aldehyde, Base | Nitrile, Acyl Chloride, Base | Nitrile, Aldehyde, Base, GO |
| Reaction Time | 40 - 48 hours | 20 - 45 minutes | 20 - 30 hours |
| Temperature | 80 - 120 °C | 80 - 160 °C | 80 °C |
| Typical Yields | Moderate to Good | Good to Excellent | Good |
| Advantages | Simple setup, common reagents | Extremely fast, high yields | Metal-free, heterogeneous catalyst |
| Disadvantages | Long reaction times, high temp. | Requires specialized equipment | Longer reaction times than MW |
References
-
Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(50), 31635-31645. [Link]
-
Wang, Y., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(37), 8753-8759. [Link]
-
Ouyang, G., et al. (2003). ONE-POT SYNTHESIS OF 1,2,4-OXADIAZOLES MEDIATED BY MICROWAVE IRRADIATION UNDER SOLVENT-FREE CONDITION. Synthetic Communications, 33(22), 3829-3835. [Link]
-
Wang, Y., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(37), 8753-8759. [Link]
-
Zhang, W., et al. (2007). Y(OTf)3‐Catalyzed, One‐Pot Synthesis of 1,2,4‐Oxadiazole Derivatives. Synthetic Communications, 37(24), 4447-4453. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
-
Rostamizadeh, S., et al. (2008). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 120(4), 365-369. [Link]
-
Rostamizadeh, S., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications, 40(18), 2736-2743. [Link]
-
Basak, P., Dey, S., & Ghosh, P. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(50), 31635-31645. [Link]
-
Nowrouzi, N., et al. (2014). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. Research on Chemical Intermediates, 41(10), 7351-7364. [Link]
-
Peretto, I., et al. (2014). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 12(17), 2745-2748. [Link]
-
Brain, C. T., & Paul, J. M. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 847-850. [Link]
-
Patel, N. B., & Patel, H. R. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 356-369. [Link]
-
Hughes, D. L., et al. (2018). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 83(17), 10329-10336. [Link]
-
Gaba, M., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(15), 5824. [Link]
-
Sharma, P., & Kumar, A. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6241-6249. [Link]
Sources
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rjptonline.org [rjptonline.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions [organic-chemistry.org]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Microwave-assisted synthesis of 1,2,4-oxadiazole derivatives
Application Note: Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
Executive Summary
The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, serving as a hydrolytically stable bioisostere for esters and amides.[1] While conventional thermal synthesis often suffers from prolonged reaction times (24–48 h), harsh dehydrating conditions, and poor yields due to incomplete cyclization, microwave-assisted organic synthesis (MAOS) offers a transformative solution.
This guide details validated protocols for the rapid synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. By leveraging the specific heating mechanisms of microwave irradiation—dipolar polarization and ionic conduction—researchers can achieve quantitative cyclodehydration in minutes rather than days.
Mechanistic Principles & Rationale
The Challenge of Cyclodehydration
The synthesis generally proceeds via two stages:
-
O-Acylation: Reaction of an amidoxime with an activated carboxylic acid derivative to form an O-acylamidoxime intermediate.
-
Cyclodehydration: Intramolecular loss of water to close the ring. Conventional Failure Mode: The second step is the rate-determining bottleneck. Under standard thermal heating, the O-acylamidoxime often isolates as a stable intermediate or undergoes competitive hydrolysis, leading to low yields.
The Microwave Advantage
Microwave irradiation (2.45 GHz) couples directly with the polar O-acylamidoxime intermediate. The rapid internal heating creates a localized superheating effect (molecular friction) that overcomes the high activation energy barrier for ring closure, driving the equilibrium toward the thermodynamic product (the oxadiazole) and expelling water efficiently.
Figure 1: Mechanistic pathway highlighting the critical cyclodehydration step accelerated by microwave irradiation.[2][3]
Experimental Protocols
Method A: T3P-Mediated One-Pot Synthesis (Recommended)
Best for: Acid-sensitive substrates and high-throughput library generation. Propylphosphonic anhydride (T3P) acts as both coupling agent and water scavenger.
Reagents:
-
Amidoxime (1.0 equiv)[4]
-
Carboxylic Acid (1.1 equiv)
-
T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
Protocol:
-
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the carboxylic acid (0.5 mmol) in EtOAc (2 mL).
-
Activation: Add TEA (1.5 mmol) followed by T3P solution (0.75 mmol). Stir at room temperature for 5 minutes to form the active anhydride species.
-
Addition: Add the amidoxime (0.5 mmol) in one portion.
-
Irradiation: Cap the vial. Irradiate at 140°C for 20 minutes (Fixed Power Mode, max 150W).
-
Note: Ensure the "Pre-stirring" option is enabled (30s) to mix reagents before heating.
-
-
Work-up: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (2 x 10 mL). Wash organic layer with sat. NaHCO3 and brine. Dry over Na2SO4 and concentrate.
Method B: Solvent-Free Synthesis on Solid Support
Best for: Green chemistry applications and scaling up simple derivatives.
Reagents:
-
Amidoxime (1.0 equiv)[4]
-
Acyl Chloride (1.1 equiv)
-
Solid Support: Basic Alumina or Magnesia
Protocol:
-
Adsorption: Mix amidoxime (1.0 mmol) and solid support (0.5 g) in a mortar. Grind until a fine, homogeneous powder is obtained.
-
Reaction: Add acyl chloride (1.1 mmol) dropwise to the powder while mixing. (Caution: Exothermic).
-
Irradiation: Transfer the powder to a microwave-transparent vessel (open vessel mode). Irradiate at 600W for 1–3 minutes in 30-second pulses to prevent overheating.
-
Extraction: Cool the solid. Elute the product by washing the solid support with Ethanol or DCM. Filter and evaporate.
Optimization & Troubleshooting Guide
Reaction Parameter Comparison
The following data illustrates the efficiency gain of MAOS over conventional reflux (Thermal).
| Parameter | Conventional Reflux (Toluene) | Microwave Synthesis (Method A) |
| Reaction Time | 18 – 48 Hours | 10 – 30 Minutes |
| Temperature | 110°C (External) | 140°C – 160°C (Internal) |
| Yield (Avg) | 45% – 65% | 82% – 96% |
| Purity (Crude) | Low (requires column chrom.) | High (often recrystallization only) |
| Water Removal | Dean-Stark trap required | Chemical scavenging (T3P) or Pressure |
Workflow Decision Tree
Use this logic flow to select the optimal synthetic route for your specific substrate.
Figure 2: Strategic workflow for selecting the appropriate microwave protocol.
Troubleshooting Common Issues
-
Issue: Incomplete Cyclization (O-acylamidoxime detected by LC-MS).
-
Solution: Increase temperature by 20°C (up to 170°C). If using Method A, add molecular sieves to the vial to assist dehydration.
-
-
Issue: Pressure Spike/Vessel Failure.
-
Solution: This often occurs with decarboxylation or gas evolution. Reduce scale to <0.5 mmol or use a "vent-and-reseal" cap if available. Ensure headspace is at least 50% of vial volume.
-
-
Issue: Product Decomposition.
-
Solution: Switch solvent to Toluene or Xylene (non-polar) to reduce microwave absorption by the medium, focusing energy solely on the polar reagents (selective heating).
-
Safety & Compliance
-
Pressure Hazards: Microwave heating of organic solvents (especially MeCN and EtOAc) in sealed vessels generates significant pressure. Do not exceed the vessel's rated pressure limit (typically 20-30 bar).
-
Superheating: Liquids can reach temperatures well above their boiling points. Allow vessels to cool to <50°C before opening.
-
T3P Handling: While safer than many coupling agents, T3P is corrosive. Handle in a fume hood.
References
-
Adib, M., et al. "A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions."[5][6] Synlett, 2006, 1765-1767.[5][6] Link
-
Kaboudin, B., & Navaee, K. "One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition."[2] Heterocycles, Vol. 60, No. 10, 2003.[2] Link
-
Wang, Y., et al. "Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating." Organic Letters, 2005, 7(5), 925-928. Link
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 2009. Link
-
Bhardwaj, V., et al. "A review on microwave assisted synthesis... of 1,3,4-oxadiazole derivatives." World Journal of Advanced Research and Reviews, 2020. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions [organic-chemistry.org]
Application Note: Strategies for the Cyclization of 3,4-Dimethoxybenzamidoxime to 1,2,4-Oxadiazoles
Executive Summary
The 3,4-dimethoxyphenyl moiety is a privileged pharmacophore in medicinal chemistry, frequently appearing in muscarinic agonists, phosphodiesterase inhibitors, and antimicrobial agents. The conversion of 3,4-dimethoxybenzamidoxime into 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoles is a critical synthetic transformation.
This guide analyzes the most effective reagent systems for this cyclization. While classical thermal dehydration remains valid, modern coupling reagents like T3P® (Propylphosphonic anhydride) offer superior yields with milder conditions, particularly crucial when preserving stereocenters on the acid partner. This note details mechanistic insights, reagent selection logic, and validated protocols for scale-up.
Mechanistic Insight & Reaction Pathway
The formation of the 1,2,4-oxadiazole ring from an amidoxime proceeds through a two-stage sequence:
-
O-Acylation: The nucleophilic oxygen of the amidoxime attacks the activated carboxylic acid derivative (acyl chloride, active ester, or anhydride) to form an O-acylamidoxime intermediate.
-
Cyclodehydration: Thermal or chemical promotion drives the elimination of water, closing the ring.
Substrate Specifics: The 3,4-dimethoxy substitutions on the phenyl ring are electron-donating. This increases the nucleophilicity of the amidoxime nitrogen and oxygen, generally accelerating the initial O-acylation step compared to electron-deficient analogs. However, this electron density can also make the intermediate sensitive to oxidative side reactions if not handled under inert atmospheres.
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway for the conversion of 3,4-dimethoxybenzamidoxime to oxadiazole derivatives.
Reagent Selection Guide
Selection of the cyclization reagent depends heavily on the carboxylic acid partner and the scale of the reaction.
| Reagent System | Mechanism | Pros | Cons | Recommended Use |
| T3P® (Propylphosphonic anhydride) | Activation + Dehydration | One-pot; Low epimerization; Easy aqueous workup; Green solvent compatible (EtOAc). | Higher cost than SOCl₂; Requires base (TEA/DIPEA). | High-Value/Chiral Acids. Best for late-stage functionalization. |
| Acid Chloride / Pyridine | Thermal Cyclization | Low cost; Robust; Scalable. | Harsh conditions (Reflux); Pyridine removal can be tedious; Not suitable for acid-sensitive groups. | Commodity Scale. Simple aromatic/aliphatic acid partners. |
| CDI (Carbonyldiimidazole) | Activation | Anhydrous; One-pot; Mild temperature. | Moisture sensitive; Variable yields for cyclization step (often requires heat). | Acid-Sensitive Substrates. When acid chlorides are unstable. |
| DIC / HOBt | Carbodiimide Coupling | Standard peptide coupling conditions. | Urea byproducts are difficult to remove; Often requires microwave for the cyclization step. | Parallel Synthesis. When using automated synthesizers. |
Validated Experimental Protocols
Protocol A: T3P-Mediated One-Pot Cyclization (Recommended)
Best for: High yields, mild conditions, and ease of purification.
Materials:
-
3,4-Dimethoxybenzamidoxime (1.0 equiv)
-
Carboxylic Acid Partner (1.1 equiv)
-
T3P® (50% w/w in EtOAc) (2.0 - 2.5 equiv)
-
Triethylamine (TEA) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 equiv) and TEA (3.0 equiv) in EtOAc (5–10 mL/mmol).
-
Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 15–30 minutes to form the active ester.
-
Addition: Add 3,4-dimethoxybenzamidoxime (1.0 equiv) in one portion.
-
Cyclization:
-
Initial Stir: Allow to warm to Room Temperature (RT) and stir for 1 hour.
-
Heat: Add the remaining T3P (0.5–1.0 equiv) and heat the reaction to reflux (approx. 75–80°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the O-acyl intermediate.
-
-
Workup: Cool to RT. Wash the organic layer with water (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. The residue is often pure enough for use or can be recrystallized from EtOH/Heptane.
Why this works: T3P acts as both the coupling agent (forming the bond) and the water scavenger (driving cyclization), preventing the hydrolysis of the intermediate.
Protocol B: Classical Thermal Cyclization via Acid Chloride
Best for: Large-scale synthesis with simple, robust acid partners.
Materials:
-
3,4-Dimethoxybenzamidoxime (1.0 equiv)
-
Acid Chloride (1.1 equiv)
-
Base: Pyridine (anhydrous)
-
Solvent: Toluene (for high temp) or Dioxane
Procedure:
-
Acylation: Dissolve 3,4-dimethoxybenzamidoxime in anhydrous pyridine (5 mL/mmol). Cool to 0°C.[1]
-
Addition: Add the acid chloride dropwise to control the exotherm.
-
Reflux: Once addition is complete, warm to RT, then heat to reflux (100–110°C) for 6–12 hours.
-
Note: The reaction first forms the O-acylamidoxime (visible by TLC). Prolonged heating is required to effect cyclization.
-
-
Workup: Remove most pyridine under reduced pressure. Dilute residue with EtOAc and wash with 1N HCl (to remove residual pyridine), followed by NaHCO₃.
-
Purification: Recrystallization is typically effective due to the planar nature of the oxadiazole product.
Troubleshooting & Optimization ("The Scientist's Notebook")
| Observation | Probable Cause | Corrective Action |
| Intermediate Persists | Incomplete cyclization (Step 2 failure). | Increase reaction temperature; Add a water scavenger (molecular sieves); Switch solvent to higher boiling point (e.g., Diglyme). |
| Hydrolysis to Acid | Moisture ingress reacting with the intermediate. | Ensure anhydrous solvents; Use T3P (scavenges water); Avoid hygroscopic bases. |
| 1,3,4-Oxadiazole Isomer | Boulton-Katritzky Rearrangement. | This thermal rearrangement can occur with specific side chains.[2] Lower temperature and use catalytic fluoride (TBAF) to promote cyclization at RT. |
| Low Yield | Steric hindrance of the acid partner. | Switch to Protocol A (T3P) or use microwave irradiation (120°C, 10-20 min) to overcome the energy barrier. |
Visualization: Decision Tree for Reagent Selection
Figure 2: Decision matrix for selecting the optimal cyclization protocol.
References
-
Augustine, J. K., et al. Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids. Synthesis (2011). Retrieved from [Link]
-
Jakopin, Z., & Dolenc, M. S. Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry.[3] (General reference for T3P utility in oxadiazole synthesis).
-
AMRI Global. T3P®: The Coupling Reagent of the Future.[4] Application Note. Retrieved from [Link]
Sources
Application Note: Advanced Crystallization Protocols for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole Derivatives
Introduction & Rationale
The 1,2,4-oxadiazole heterocyclic ring is a highly valued bioisostere for esters and amides, frequently deployed in medicinal chemistry to enhance metabolic stability while retaining critical target binding affinities. Derivatives containing the 3-(3,4-dimethoxyphenyl) moiety, such as ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate[], have garnered significant interest due to their demonstrated efficacy against parasitic diseases (e.g., Trypanosomatids) and drug-resistant leukemia cell lines[2].
Because these compounds are typically synthesized via the amidoxime route—which can leave behind trace polar impurities such as unreacted hydroxylamine or activated carboxylic acids[3]—rigorous crystallization is mandatory. This application note details three distinct crystallization methodologies, each engineered to exploit the specific physicochemical properties of the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole core to achieve high-purity bulk active pharmaceutical ingredients (API) or diffraction-quality single crystals.
Physicochemical Profiling & Causality in Solvent Selection
The rational design of a crystallization protocol requires an understanding of the molecule's intermolecular interaction profile:
-
Hydrogen Bonding: The two methoxy groups on the phenyl ring act as strong hydrogen-bond acceptors. However, the molecule lacks strong hydrogen-bond donors.
-
Stacking: The planar 1,2,4-oxadiazole and phenyl rings facilitate strong
stacking interactions, which are the primary drivers of crystal lattice formation. -
Solubility Causality: Due to the lack of H-bond donors, the compound is highly soluble in polar aprotic solvents (e.g., dichloromethane, acetone) and moderately soluble in polar protic solvents (e.g., ethanol, isopropanol), but exhibits near-zero aqueous solubility.
By manipulating these solubility differentials, we can force the system into a supersaturated state either rapidly (kinetic control) or slowly (thermodynamic control).
Figure 1: Decision matrix for crystallization workflows based on solvent profiling.
Quantitative Data: Solvent System Matrix
The following table summarizes the optimized parameters for the three primary crystallization workflows.
| Crystallization Method | Primary Solvent | Anti-Solvent | Ratio (v/v) | Temp Range (°C) | Expected Yield | Crystal Quality / Output |
| A. Anti-Solvent | Ethanol | Water | 1:3 | 25 → 5 | > 90% | Microcrystalline Powder |
| B. Slow Evaporation | Dichloromethane | Hexane | 1:1 | 20 (Constant) | < 50% | Single Crystal (XRD Quality) |
| C. Cooling | Isopropanol | N/A | N/A | 75 → 5 | 80 - 85% | Bulk API (Controlled PSD) |
Experimental Workflows & Methodologies
Protocol A: Anti-Solvent Precipitation (High-Yield Bulk Recovery)
This method utilizes kinetic control to rapidly crash out the product, ideal for isolating the compound immediately post-synthesis.
-
Dissolution: Dissolve 1.0 g of crude 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in 10 mL of absolute ethanol at 40 °C.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, insoluble catalyst residues).
-
Anti-Solvent Addition: Under vigorous magnetic stirring (600 rpm), add 30 mL of deionized water dropwise at a rate of 2 mL/min.
-
Causality: The slow addition prevents localized zones of extreme supersaturation, which would otherwise lead to amorphous "oiling out" rather than crystalline precipitation.
-
-
Harvesting: Stir the resulting white slurry at 5 °C for 1 hour, then isolate via vacuum filtration. Wash with cold 10% EtOH/Water.
-
Self-Validation Step: Examine a sample of the precipitate under polarized light microscopy. The presence of birefringence confirms a crystalline lattice rather than an amorphous solid dispersion.
Figure 2: Mechanistic pathway of anti-solvent crystallization achieving supersaturation.
Protocol B: Slow Solvent Evaporation (Single-Crystal XRD)
To determine the absolute stereochemistry and packing geometry, thermodynamic control is required to grow large, defect-free single crystals.
-
Preparation: Dissolve 50 mg of the purified compound in 2 mL of Dichloromethane (DCM). Add 2 mL of Hexane carefully to avoid immediate mixing.
-
Causality: DCM is highly volatile and an excellent solvent for the compound. Hexane is a poor solvent. As the DCM preferentially evaporates, the solution slowly enriches in Hexane, gently pushing the system into the metastable zone.
-
-
Equilibration: Place the solution in a 5 mL glass vial. Cover the vial with Parafilm and puncture exactly two small holes using a 21G needle.
-
Incubation: Leave the vial undisturbed in a vibration-free environment at 20 °C for 5–7 days.
-
Self-Validation Step: Monitor crystal growth daily. If multiple microscopic crystals form rapidly on the vial walls, the evaporation rate is too fast (kinetic regime). If this occurs, restart the process and seal the vial with only one needle puncture to slow the diffusion rate.
Protocol C: Controlled Cooling Crystallization (Scalable API)
For process-scale manufacturing, cooling crystallization in a single solvent provides the best control over Particle Size Distribution (PSD).
-
Saturation: Suspend 5.0 g of the compound in 25 mL of Isopropanol (IPA). Heat the reactor to 75 °C until complete dissolution is achieved.
-
Cooling Profile: Program the crystallizer to cool from 75 °C to 60 °C at a rate of 1 °C/min.
-
Seeding (Critical Self-Validating Step): At 60 °C, introduce 50 mg of previously isolated pure crystals (seeds).
-
Validation: If the seeds dissolve, the solution is undersaturated (indicating an error in solvent volume). If they remain suspended and begin to grow, the metastable zone has been successfully reached. Seeding bypasses the high-energy barrier of primary nucleation, ensuring consistent batch-to-batch PSD.
-
-
Final Cooling: Continue cooling from 60 °C to 5 °C at a slower rate of 0.2 °C/min to allow uniform crystal growth. Filter and dry under a vacuum at 40 °C.
References
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties Source: Beilstein Journal of Organic Chemistry[3] URL:[Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications Source: Società Chimica Italiana URL:[Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines Source: National Institutes of Health (NIH) / PMC[2] URL:[Link]
Sources
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
Troubleshooting & Optimization
Improving yield of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole synthesis
Topic: Yield Improvement for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole Scaffolds Ticket ID: OXD-YIELD-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight
The synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoles is frequently plagued by two competing failure modes: incomplete cyclodehydration of the O-acylamidoxime intermediate and hydrolytic cleavage during workup.
The electron-rich nature of the 3,4-dimethoxyphenyl (veratryl) group on the amidoxime makes the initial O-acylation rapid due to increased nucleophilicity. However, this same electron density can stabilize the open-chain intermediate, raising the activation energy required for the final ring closure.
The Solution: Move away from the classical thermal dehydration (Acid Chloride/Pyridine/Reflux) which often degrades the electron-rich ether moieties. Instead, adopt a Propylphosphonic Anhydride (T3P®) mediated one-pot cyclization . This reagent acts as both a coupling agent and a water scavenger, driving the equilibrium toward the heterocycle under milder conditions.
Visualizing the Pathway
The following diagram illustrates the critical decision points in the reaction mechanism.
Figure 1: Reaction pathway showing the critical O-acylamidoxime bottleneck and potential divergence points.
Optimized Experimental Protocols
Protocol A: T3P-Mediated One-Pot Synthesis (Recommended)
Best for: Maximizing yield, preserving sensitive functional groups, and ease of purification.
Reagents:
-
3,4-Dimethoxybenzamidoxime (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (2.0 - 2.5 equiv)
-
Triethylamine (Et3N) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (Dry).
Step-by-Step Workflow:
-
Dissolution: In a flame-dried flask under nitrogen, dissolve the carboxylic acid (1.1 equiv) and base (3.0 equiv) in dry EtOAc (0.2 M concentration).
-
Activation: Add T3P (2.0 equiv) dropwise at 0°C. Stir for 20 minutes to form the active anhydride species.
-
Addition: Add 3,4-dimethoxybenzamidoxime (1.0 equiv) in one portion.
-
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (EtOAc: ~77°C) for 4–8 hours.
-
Note: Monitor by TLC.[1] If the O-acyl intermediate persists (often a spot slightly less polar than the amidoxime), add an additional 0.5 equiv of T3P.
-
-
Workup: Cool to RT. Wash the organic layer with water (2x), saturated NaHCO₃ (2x), and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: The T3P by-products are water-soluble, often rendering column chromatography unnecessary. Recrystallize from EtOH if needed.
Protocol B: Room Temperature Cyclization (TBAF Method)
Best for: Thermally unstable substrates where reflux causes decomposition.
Reagents:
-
O-Acylamidoxime (isolated from standard coupling)
-
TBAF (1.0 M in THF) (1.0 equiv)
Workflow:
-
Dissolve the O-acylamidoxime in dry THF.
-
Add TBAF solution dropwise at RT.
-
Stir for 1–3 hours. The fluoride ion acts as a specific base to deprotonate the amide nitrogen, triggering rapid cyclization without heat.
Data & Yield Comparison
The following table summarizes expected yields based on the method used for the 3,4-dimethoxy scaffold.
| Method | Reaction Conditions | Typical Yield | Key Advantage | Major Downside |
| Acid Chloride | PhMe, Pyridine, Reflux | 40–55% | Low cost | Harsh; HCl generation degrades ether groups. |
| CDI (One Pot) | DMF, 110°C | 60–75% | One-pot | Difficult removal of imidazole; risk of "oxadiazolone" side product. |
| T3P (Recommended) | EtOAc, Reflux | 85–95% | Water scavenging, mild pH | Reagent cost is higher. |
| Microwave | EtOH, 140°C, 20 min | 80–90% | Speed | Scale-up is limited by vessel size. |
Troubleshooting Guide (FAQ)
Q1: I see a major spot on TLC that corresponds to the mass of [SM + Acid - H2O], but it won't convert to product. What is it?
A: This is the O-acylamidoxime intermediate .[2][3][4][5]
-
Diagnosis: The cyclization step is stalled. This is common with electron-rich amidoximes which form the intermediate easily but are sluggish to close the ring.
-
Fix: Do not add more carboxylic acid. Instead, add a water scavenger (molecular sieves) or increase the activation energy. If using T3P, add 0.5 equiv more T3P and reflux longer. If using thermal methods, switch solvent to Toluene/Diglyme to reach higher temperatures (>110°C).
Q2: My product is contaminated with a byproduct that has a mass of [Product + 16].
A: You likely formed the 1,2,4-oxadiazol-5-one .
-
Cause: This happens if you use CDI (Carbonyldiimidazole) and an excess of it reacts with the amidoxime before the acid couples, or if trace water hydrolyzes the CDI to imidazole-carboxylic acid.
-
Fix: Ensure strict anhydrous conditions. When using CDI, activate the acid completely (stop gas evolution) before adding the amidoxime. Alternatively, switch to the T3P method which avoids this pathway entirely.
Q3: The 3,4-dimethoxy group makes my product oil out during recrystallization. How do I purify it?
A: Veratryl derivatives are often "greasy."
-
Fix: Avoid pure ethanol. Use a solvent pair: dissolve in a minimum amount of warm Ethyl Acetate, then slowly add n-Heptane (or Hexane) until turbidity persists. Cool slowly to 4°C. If it still oils, scratch the glass or seed with a crystal from a previous batch.
Troubleshooting Logic Tree
Use this flow to diagnose low yields in real-time.
Figure 2: Decision matrix for diagnosing yield loss.
References
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.Journal of Organic Chemistry , 74(15), 5640–5643. Link
-
Pace, A., et al. (2015). Fluoride-mediated synthesis of 1,2,4-oxadiazoles from 3-nitro-1,2,4-oxadiazoles.Organic & Biomolecular Chemistry , 13, 2600-2605. (Demonstrates fluoride/base sensitivity). Link
-
Poulain, R. F., et al. (2001). Parallel synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes using CDI activation.Tetrahedron Letters , 42(8), 1495-1498. Link
-
Borg, S., et al. (1999). Synthesis of 1,2,4-oxadiazole derivatives of amino acids.Journal of Organic Chemistry , 64(19), 7101-7105. (Foundational work on solid-phase and solution-phase cyclization). Link
Sources
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting amidoxime condensation reactions for oxadiazoles
Technical Support Center: 1,2,4-Oxadiazole Synthesis Topic: Troubleshooting Amidoxime Condensation Reactions Ticket ID: OXD-124-SYN Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Deceptively Simple" Heterocycle
The condensation of an amidoxime (
This guide addresses the specific failure modes of this reaction: O-acylation failure , stalled cyclization (the "intermediate trap"), and regioselectivity issues .[1]
Diagnostic Workflow
Before altering reagents, use this logic flow to identify exactly where your reaction is failing.
Caption: Diagnostic logic for monitoring the two-step conversion of amidoximes to 1,2,4-oxadiazoles.
Module 1: The "Stalled Intermediate" Trap
Symptom: LCMS shows a clean peak corresponding to the mass of the O-acylamidoxime intermediate (Mass = Amidoxime + Acid -
Root Cause: The O-acylation (Step 1) is kinetically fast, but the cyclodehydration (Step 2) is thermodynamically demanding and often requires higher activation energy or water scavenging.[1]
Solution: The T3P Protocol (Propylphosphonic Anhydride) T3P is superior to EDC/HOBt for this transformation because it acts as both a coupling agent and a potent water scavenger, driving the equilibrium toward cyclization in a one-pot procedure [1].
Protocol 1: T3P-Mediated One-Pot Synthesis
This system is self-validating: The reaction mixture usually turns clear upon successful cyclization.[1]
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Amidoxime (1.1 equiv) in EtOAc or DMF (0.1 M concentration).
-
Note: EtOAc is preferred for ease of workup; DMF is required for polar substrates.
-
-
Base Addition: Add TEA or DIPEA (3.0 equiv). Stir for 5 mins.
-
Activation: Add T3P (50% w/w in EtOAc/DMF, 1.5 - 2.0 equiv) dropwise.
-
Step 1 Check: Stir at RT for 30 min. Check LCMS. You should see the O-acyl intermediate.[2][3]
-
Cyclization: Heat the sealed vial to 80–100°C for 4–12 hours.
-
Troubleshooting: If cyclization is slow, add molecular sieves (4Å) or switch to microwave irradiation (120°C, 20 min) [2].
-
-
Workup: Dilute with EtOAc, wash with Sat.
(removes T3P byproducts which are water-soluble), then brine.[1]
Module 2: Activation Failures & Moisture Sensitivity
Symptom: Starting materials remain unreacted, or the acid chloride hydrolyzes before reacting with the amidoxime.
Root Cause: Amidoximes are less nucleophilic than standard amines. Standard coupling (EDC) may be too slow, allowing moisture to hydrolyze the activated ester.[1]
Solution: CDI Activation (Anhydrous Conditions) CDI (1,1'-Carbonyldiimidazole) generates a reactive acyl-imidazole species.[1] This method is strictly anhydrous but highly effective for sterically hindered acids.
Protocol 2: CDI One-Pot Procedure
-
Activation: In a flame-dried flask under
, dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF or DMSO. -
Reagent: Add CDI (1.1 equiv).
-
Coupling: Add Amidoxime (1.1 equiv) in one portion.
-
Cyclization: Heat to 100–115°C for 3–6 hours.
-
Critical Insight: The imidazole byproduct generated by CDI acts as a weak base, which can assist the proton transfer required for cyclization, but often external heat is the primary driver [3].
-
Module 3: Troubleshooting Matrix
| Issue | Diagnostic (LCMS/NMR) | Root Cause | Corrective Action |
| Stalled Intermediate | Mass = [M+Acid]-18.[1] No product peak. | Insufficient heat or water removal. | Switch solvent to Toluene/DMF and reflux ( |
| Hydrolysis | Intermediate disappears, SM reappears over time.[1] | Water in solvent attacks O-acyl bond. | Ensure anhydrous solvents.[3][5] Switch to T3P (scavenges water).[1] |
| Beckmann Rearrangement | Mass is correct, but NMR shows different core (e.g., urea derivative). | Acid-catalyzed rearrangement of amidoxime. | Avoid strong Lewis acids. Ensure basic conditions (DIPEA/TEA) are maintained. |
| N-Acylation | Product forms but is not the 1,2,4-oxadiazole (wrong regioisomer).[1] | Acylation occurred on the amine ( | This is rare for amidoximes but possible. Use a "hard" electrophile (Acid Chloride) in Pyridine to favor O-acylation [4].[1] |
| Low Yield (Steric) | SM remains. | Bulky groups near the reaction center. | Use Microwave irradiation ( |
Module 4: Mechanistic Pathway & Failure Points[3][5]
Understanding the mechanism clarifies why "water removal" is the critical variable.
Caption: The reaction requires the elimination of water.[1] If water accumulates, it drives the equilibrium backward (dashed red line), hydrolyzing the intermediate.[1]
FAQ: Expert Insights
Q: Can I use EDC/HOBt for this? A: Yes, but it is often a two-step process.[1] EDC/HOBt works well to form the O-acyl intermediate at room temperature. However, you will likely need to isolate this intermediate (or evaporate the solvent) and then reflux it in Toluene or DMF to force the cyclization. T3P is preferred because it handles both steps in one pot.
Q: My product decomposes on silica gel. How do I purify? A: 1,2,4-oxadiazoles are generally stable, but if your specific derivative is sensitive (e.g., contains other labile groups), avoid acidic mobile phases.[1] Use neutral alumina or add 1% Triethylamine to your silica column mobile phase to neutralize acidic sites.
Q: Why is my reaction turning black?
A: Amidoximes are thermally unstable and can decompose to nitriles at high temperatures (
References
-
Augustine, J. K., et al. (2009).[1] "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[1][6] Tetrahedron Letters, 50(26), 3368–3371.[1] [1]
-
Poulain, C., et al. (2001).[1] "Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles." Tetrahedron Letters, 42(8), 1495–1498.[1]
-
Rannard, S. P., & Davis, N. J. (1999).[1] "The Selective Reaction of Carbonyldiimidazole with Alcohols and Amines." Organic Letters, 1(9), 1339–1342. [1]
-
Borg, S., et al. (1993).[1] "Synthesis of 1,2,4-Oxadiazole Derivatives." Journal of Organic Chemistry, 58(25), 7130–7135.[1]
Sources
- 1. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Minimizing side products in 1,2,4-oxadiazole cyclization
The Diagnostic Matrix: Troubleshooting Your Spectra
Before optimizing, you must identify the specific failure mode. Use this matrix to correlate your LC-MS/NMR observations with the underlying chemical issue.
| Symptom (Observation) | Probable Side Product | Root Cause | Immediate Fix |
| Mass = Target + 18 | Incomplete Cyclization. The intermediate formed but failed to dehydrate and close the ring. | Increase temp or add dehydrating agent (e.g., Burgess reagent, T3P). | |
| Mass = Target - 18 (or M-H | Nitrile + Isocyanate (Fragmented) | Tiemann Rearrangement. Thermal decomposition of the amidoxime/intermediate before cyclization. | STOP heating. Switch to RT cyclization (TBAF method) or lower temp with T3P. |
| Mass = Amide (M+16 vs Nitrile) | Primary Amide | Hydrolysis. The amidoxime hydrolyzed back to the amide, or the nitrile precursor hydrated. | Ensure strictly anhydrous conditions. Check solvent quality (esp. DMF/DMSO). |
| Mass = Dimer (2x Nitrile Oxide) | Furoxan (1,2,5-oxadiazole-2-oxide) | Dimerization. Occurs if using the dipole cycloaddition route (chloroxime) instead of amidoxime. | Maintain low concentration of the dipole; add alkyne/nitrile excess. |
| NMR: Desymmetrization | 1,2,4-Oxadiazolone | Hydrolysis of Active Ester. Traces of water attacked the activated acid before the amidoxime could. | Pre-dry amidoxime (azeotrope with toluene). Use molecular sieves. |
Deep Dive: The Tiemann Rearrangement (The "Silent Killer")
The most persistent enemy in 1,2,4-oxadiazole synthesis is the Tiemann Rearrangement . This occurs when the
The Mechanism of Failure
Instead of the nitrogen attacking the carbonyl carbon to close the ring (5-exo-trig), the N-O bond cleaves.
-
Pathway: The
-acylamidoxime undergoes a Beckman-type fragmentation. -
Result: It splits into a Nitrile (R-CN) and an Isocyanate (R'-NCO).
-
Observation: You will often see a urea byproduct in the crude mixture, formed when the isocyanate reacts with any remaining amine or moisture.
Critical Rule: If you observe the nitrile starting material regenerating after you confirmed intermediate formation, you are likely overheating the reaction.
Visualizing the Pathway & Failure Modes
The following diagram maps the critical decision points where the reaction succeeds or fails.
Caption: Figure 1. Reaction cascade showing the divergence between successful cyclization (Green) and thermal/hydrolytic failure modes (Red).
Optimized Protocols (The "Golden Standards")[1]
Do not rely on the legacy method of refluxing in toluene unless necessary.[1] Modern reagents offer higher selectivity.
Protocol A: The T3P® One-Pot Method (Recommended)
Best for: Scalability, moisture tolerance, and minimizing purification.
Why T3P? Propylphosphonic anhydride (T3P) acts as both a coupling agent and a water scavenger. It drives the dehydration step chemically, removing the need for high heat.
-
Dissolve: Dissolve Carboxylic Acid (1.0 eq) and Amidoxime (1.1 eq) in EtOAc or 2-MeTHF (Green solvents).
-
Base: Add DIPEA (3.0 eq). Stir for 5 min.
-
Reagent: Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT. Stir 1 h.
-
Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble and wash away.
Protocol B: The TBAF-Mediated Room Temp Method
Best for: Thermally sensitive substrates (preventing Tiemann rearrangement).
Why TBAF? Fluoride ions cleave the N-O bond partially, increasing the nucleophilicity of the amide nitrogen, allowing cyclization at Room Temperature .
-
Acylation: Couple Acid + Amidoxime using CDI (1.1 eq) in THF. Stir 1 h at RT until
-acylamidoxime is fully formed. -
Cyclization: Add 1M TBAF in THF (1.0 eq).
-
Reaction: Stir at RT for 2–4 hours.
-
Note: This method completely avoids the thermal Tiemann rearrangement path.
Troubleshooting Workflow
Use this logic flow to determine your next experimental step.
Caption: Figure 2. Decision tree for correcting common reaction failures based on mass spectrometry data.
Frequently Asked Questions (FAQs)
Q: I am using CDI for the coupling, but my yield is low (<30%). Why? A: CDI generates imidazole as a byproduct. While imidazole is a base, it is not strong enough to drive the cyclization alone, and it can sometimes promote the N-acylation side product. Fix: Ensure you are activating the acid first with CDI (release CO2) before adding the amidoxime. If cyclization is slow, add a stronger base (e.g., DBU) or switch to the TBAF method for the second step.
Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave heating is efficient for the cyclodehydration step (e.g., 120°C for 10 min), but it increases the risk of the Tiemann rearrangement if the substrate is electron-deficient. Always test a small batch first.
Q: My amidoxime is not dissolving in EtOAc for the T3P method. A: Amidoximes can be polar. If solubility is an issue in EtOAc, switch to DMF or DMSO . T3P is compatible with DMF. However, the workup will require more thorough washing (LiCl solution) to remove the solvent.
Q: How do I distinguish between the 1,2,4-oxadiazole and the 1,3,4-oxadiazole regioisomer? A: This is a common confusion if you started from a hydrazide by mistake, but if you started from an amidoxime, 1,3,4-isomer formation is rare (requires Boulton-Katritzky rearrangement). Check:13C NMR . The C5 carbon of 1,2,4-oxadiazole typically appears around 175–180 ppm , whereas the carbons in 1,3,4-oxadiazole are often more upfield or symmetric.
References
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[3] Tetrahedron Letters, 50(26), 3727-3730.
-
Gangloff, A. R., et al. (2001).[4][5] "Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles Using Tetrabutylammonium Fluoride as a Mild and Efficient Catalyst." Tetrahedron Letters, 42(8), 1441-1443.
-
Polshettiwar, V., & Varma, R. S. (2008). "Greener and Rapid Synthesis of Bioactive Heterocycles Using Microwave Irradiation." Current Opinion in Drug Discovery & Development.
-
Jakopin, Z., & Dolenc, M. S. (2007). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry, 12(10).
Sources
Technical Support Center: Optimizing Reaction Temperature for Oxadiazole Ring Closure
Welcome to the Oxadiazole Synthesis Support Center. As bioisosteres for amides and esters, 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are indispensable in medicinal chemistry. However, the cyclodehydration step required to close these five-membered rings is highly temperature-dependent.
This guide is engineered to help you troubleshoot stalled reactions, prevent thermal degradation, and optimize your cyclization workflows using thermodynamic principles.
Visual Workflow: Temperature-Dependent Cyclodehydration
Temperature-dependent cyclodehydration pathways for oxadiazole synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my 1,2,4-oxadiazole synthesis stall at the O-acyl amidoxime intermediate? A: The conversion of an O-acyl amidoxime intermediate to a 1,2,4-oxadiazole requires significant thermal energy to overcome the activation barrier for the elimination of water. Under conventional heating, this often requires refluxing in high-boiling solvents (like toluene or DMF at 85–110 °C) for 12 to 24 hours. If your reaction is stalling, the temperature is likely too low to drive cyclodehydration. Transitioning to Microwave-Assisted Organic Synthesis (MAOS) at 120–160 °C for 10–30 minutes is a highly effective thermodynamic solution to force ring closure[1].
Q2: I am synthesizing a 1,3,4-oxadiazole using POCl₃, but I observe significant product degradation. How can I prevent this? A: Unlike 1,2,4-oxadiazoles, 1,3,4-oxadiazole rings are highly susceptible to decomposition at elevated temperatures, particularly in harsh, acidic environments like POCl₃. Heating the reaction mixture above 70 °C frequently leads to ring opening or the destruction of sensitive functional groups[2]. To prevent this, strictly maintain the reaction temperature between 50–60 °C for 30 minutes. This provides enough energy for cyclization without crossing the threshold for thermal degradation[2].
Q3: Can I achieve oxadiazole ring closure at room temperature to protect heat-sensitive moieties? A: Yes, but it requires chemical activation to bypass the thermal requirement.
-
For 1,2,4-oxadiazoles: Utilizing a superbase medium (e.g., NaOH/DMSO) or adding catalytic TBAF increases the nucleophilicity of the amidoxime nitrogen, facilitating ring closure at 20–25 °C[3].
-
For 1,3,4-oxadiazoles: Replacing harsh acids with milder dehydrating agents like the Burgess reagent or XtalFluor-E allows for efficient intramolecular cyclodehydration at 25–40 °C[4].
Part 2: Troubleshooting Guide
Issue A: Low Yield & Incomplete Cyclization (1,2,4-Oxadiazoles)
-
Mechanistic Cause: Insufficient thermal energy or poor volumetric heat transfer in conventional oil-bath setups, leaving unreacted O-acyl amidoxime.
-
Corrective Action: Switch to microwave irradiation. Microwave heating interacts directly with the dipole moments of the solvent (e.g., Acetonitrile) and reagents, providing rapid, uniform heating. A standard optimization baseline is 150 °C for 15 minutes, which routinely pushes yields above 85%[5].
Issue B: Product Charring or Multiple Side Products (1,3,4-Oxadiazoles)
-
Mechanistic Cause: Thermal degradation due to prolonged heating at high temperatures (>80 °C) in the presence of strong dehydrating agents.
-
Corrective Action: Lower the temperature to 50 °C and monitor strictly via TLC. If the substrate refuses to cyclize at 50 °C, do not increase the heat; instead, switch the dehydrating agent to Dess-Martin periodinane (DMP) or TsCl to enable room-temperature cyclization[4].
Part 3: Quantitative Data & Method Comparison
The following table summarizes the thermal parameters and expected outcomes for various ring-closure strategies, allowing you to select the optimal conditions based on your substrate's thermal stability.
| Oxadiazole Class | Synthesis Method | Reagents / Catalyst | Optimal Temp (°C) | Time | Typical Yield |
| 1,2,4-Oxadiazole | Conventional Thermal | Toluene / DMF | 85–110 °C | 12–24 h | 60–80% |
| 1,2,4-Oxadiazole | Microwave-Assisted | MeCN / DIEA | 120–160 °C | 10–15 min | >85% |
| 1,2,4-Oxadiazole | Room Temp Catalysis | NaOH / DMSO | 20–25 °C | 1–24 h | 70–90% |
| 1,3,4-Oxadiazole | Conventional (POCl₃) | POCl₃ | 50–60 °C | 30–60 min | 41–66% |
| 1,3,4-Oxadiazole | Microwave-Assisted | POCl₃ or P₂O₅ | 70–80 °C | 3–6 min | 75–90% |
| 1,3,4-Oxadiazole | Mild Cyclodehydration | Burgess Reagent | 25–40 °C | 1–3 h | 70–93% |
Part 4: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not skip the intermediate monitoring steps.
Protocol A: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles (High-Temp Strategy)
This protocol utilizes thermal shock to overcome the cyclodehydration barrier rapidly.
-
Activation: In a heavy-walled microwave-safe vessel, dissolve the carboxylic acid (1.0 eq) and HBTU (1.1 eq) in anhydrous acetonitrile. Add DIEA (2.0 eq).
-
Causality: Acetonitrile is chosen for its excellent microwave absorbance and ability to solubilize the intermediates[5]. DIEA deprotonates the acid to initiate coupling.
-
-
Intermediate Formation: Add the amidoxime (1.0 eq) and stir magnetically at room temperature for 5 minutes.
-
Causality: Allowing the O-acyl amidoxime intermediate to form completely before applying thermal stress prevents the thermal degradation of the raw starting materials.
-
-
Cyclodehydration: Seal the vessel and place it in a dedicated microwave reactor. Irradiate at 150 °C for 15 minutes[5].
-
Causality: The rapid temperature spike provides the exact activation energy required for water elimination, closing the ring before side reactions can occur[5].
-
-
Validation & Isolation: Cool the vessel to room temperature. Analyze an aliquot via LC/MS; you should observe quantitative conversion with only a trace of excess amidoxime[5]. Dilute with water and extract with ethyl acetate.
Protocol B: Controlled-Temperature Synthesis of 1,3,4-Oxadiazoles (Low-Temp Strategy)
This protocol prevents the thermal degradation common to 1,3,4-oxadiazoles.
-
Preparation: Suspend the N,N′-diacylhydrazine intermediate (1.0 eq) in a minimal functional volume of POCl₃.
-
Causality: POCl₃ acts dually as the solvent and the cyclodehydrating agent, forming an activated intermediate complex with the carbonyl oxygen.
-
-
Controlled Heating: Place the reaction flask in an oil bath pre-calibrated strictly to 50–60 °C.
-
Monitoring: Stir for 30 minutes. Monitor the reaction progress via TLC (Ethyl acetate/Hexane, 2:1 v/v). The protocol is self-validating when the starting hydrazine spot completely disappears.
-
Quenching: Carefully pour the reaction mixture over crushed ice.
-
Causality: This safely neutralizes the excess POCl₃ and precipitates the crude 1,3,4-oxadiazole product, which can then be filtered and recrystallized from methanol[2].
-
References
1.[1] experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles - Benchchem. Benchchem.com. URL: 2.[2] Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group - MDPI. MDPI.com. URL: 3.[5] Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating | Organic Letters - ACS Publications. ACS.org. URL: 4.[3] Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. NIH.gov. URL: 5.[4] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications - The Open Medicinal Chemistry Journal. Openmedicinalchemistryjournal.com. URL:
Sources
Technical Support Center: Solvent Selection for Recrystallizing 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole and require a robust purification protocol. Recrystallization is a powerful technique for purification, but its success is critically dependent on the rational selection of an appropriate solvent system. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Physicochemical Profile of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Before selecting a solvent, it is crucial to understand the physicochemical nature of the target molecule. The structure of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole features a polar 1,2,4-oxadiazole heterocycle and a moderately polar dimethoxy-substituted phenyl ring. This duality dictates its solubility behavior.
The nitrogen and oxygen atoms within the oxadiazole ring are hydrogen bond acceptors, while the absence of acidic protons means it cannot act as a hydrogen bond donor. This structure results in a molecule of intermediate polarity, which is key to our solvent selection strategy.
Table 1: Predicted Physicochemical Properties
| Property | Assessment | Rationale for Recrystallization Strategy |
| Polarity | Intermediate to Polar | Insoluble in non-polar solvents (e.g., hexane). Soluble in moderately polar to polar organic solvents (e.g., alcohols, ethyl acetate, acetone). Poor solubility in water is expected due to the large aromatic moiety. |
| Hydrogen Bonding | H-bond acceptors present | Solvents capable of hydrogen bonding (like alcohols) are likely to be effective. |
| Melting Point (Est.) | 130-150 °C | Based on similar structures like 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (m.p. 132–134°C)[1]. The solvent's boiling point should ideally be lower than this to prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[2] |
| Molecular Shape | Rigid, Planar | The flat structure allows for efficient crystal lattice packing, favoring crystallization over oiling out under proper conditions. |
Part 2: The Logic of Solvent Selection
The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[3] Concurrently, impurities should either be completely insoluble (allowing for removal via hot filtration) or remain highly soluble when the solution is cooled (to be removed with the mother liquor).[3] The following workflow outlines the decision-making process for identifying a suitable solvent system.
Caption: Decision workflow for single-solvent screening.
Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for recrystallizing 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole?
Answer: Based on the molecule's intermediate polarity and the successful recrystallization of similar oxadiazole derivatives, ethanol is an excellent first choice.[4] It has a good balance of polarity, a boiling point (78 °C) well below the compound's estimated melting point, and it is relatively volatile, making it easy to remove from the final crystals.[2][5] Isopropanol is also a strong candidate.
Here is a robust protocol for performing a small-scale test.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 50 mg of your crude, dry compound into a small test tube or vial.
-
Add the test solvent (e.g., 95% ethanol) dropwise at room temperature, stirring or swirling after each addition. Note if the compound dissolves readily. An ideal solvent will not dissolve the compound at this stage.[3]
-
If the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.
-
After cooling, place the test tube in an ice-water bath for 15-20 minutes to maximize crystallization.
-
Observation: A successful solvent will yield a significant amount of crystalline solid. If no crystals form or only a few appear, the solvent is likely not suitable on its own.
Q2: My compound is too soluble in ethanol even at room temperature, or the yield is very low. What should I do?
Answer: This is a classic scenario that calls for a mixed-solvent system , also known as a solvent-pair.[5] This technique uses two miscible solvents: one in which your compound is highly soluble ("good" solvent) and one in which it is poorly soluble ("anti-solvent" or "bad" solvent).[3] For your compound, common and effective pairs include:
-
Ethanol-Water: Ethanol is the "good" solvent, and water is the "anti-solvent."
-
Ethyl Acetate-Hexane: Ethyl acetate is the "good" solvent, and hexane is the "anti-solvent."
The goal is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise to the hot solution until it approaches the saturation point (indicated by slight cloudiness). Upon cooling, the solubility decreases dramatically, leading to high crystal recovery.
Caption: Experimental workflow for mixed-solvent recrystallization.
Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol-Water)
-
Place the crude compound in an Erlenmeyer flask with a stir bar.
-
Heat the flask on a hot plate and add the minimum amount of hot ethanol required to fully dissolve the solid.
-
While keeping the solution hot and stirring, add water dropwise using a Pasteur pipette until you observe persistent turbidity (cloudiness).
-
Add 1-2 drops of hot ethanol to re-clarify the solution. At this point, the solution is saturated.
-
Turn off the heat, cover the flask, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Collect the purified crystals via vacuum filtration, washing them with a small amount of ice-cold ethanol-water mixture.
-
Dry the crystals thoroughly under vacuum.
Q3: My compound "oiled out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. This can happen if the boiling point of the solvent is too high or close to the compound's melting point, or if significant impurities are present, which depresses the melting point of the mixture.[2]
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add more of the "good" solvent.
-
Ensure Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of cooling, which gives the molecules time to align into a crystal lattice.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Switch to a solvent with a lower boiling point. For example, if you were using toluene (b.p. 111 °C), switch to ethyl acetate (b.p. 77 °C) or ethanol (b.p. 78 °C).
Q4: The recrystallization resulted in very poor yield. How can I improve recovery?
Answer: Low yield is a common issue with several potential causes.
Troubleshooting Steps:
-
Minimize Solvent Volume: The most common error is using too much solvent to dissolve the compound. The more solvent used, the more compound will remain dissolved in the cold mother liquor. Always use the minimum amount of hot solvent necessary for dissolution.
-
Ensure Complete Precipitation: Make sure you are cooling the solution for a sufficient amount of time in an ice bath. A period of 30-60 minutes is often required for maximum recovery.
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate the filtrate by boiling off a portion of the solvent (e.g., 30-50%) and then repeat the cooling process. This will often yield a "second crop" of crystals, which can be combined with the first if purity is acceptable (check by TLC or melting point).[5]
-
Avoid Premature Crystallization: If crystals form too quickly during hot filtration (if performed), this can lead to loss of product on the filter paper. Ensure your funnel and receiving flask are pre-heated to prevent this.
Part 4: Summary of Recommended Solvents
The following table provides a list of candidate solvents and their relevant properties for the recrystallization of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole.
Table 2: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Pros | Cons |
| Ethanol (95%) | 78 | Polar | Excellent general solvent, good solubility profile for this compound, easily removed.[5] | May be too soluble for some batches; might require a mixed system with water. |
| Isopropanol | 82 | Polar | Similar to ethanol but slightly less polar; good alternative. | Higher boiling point than ethanol. |
| Ethyl Acetate | 77 | Intermediate | Good for intermediate polarity compounds, low boiling point.[5] | May be too soluble; often requires an anti-solvent like hexane. |
| Acetone | 56 | Polar | Dissolves many organics, very volatile.[5] | Low boiling point can make it difficult to establish a large solubility differential between hot and cold.[2] |
| Toluene | 111 | Non-polar (Aromatic) | Good for aromatic compounds, may provide excellent crystals.[5] | High boiling point may be too close to the compound's melting point, risking oiling out. Difficult to remove completely.[5] |
References
-
Crystallization . (n.d.). University of California, Davis, Department of Chemistry. [Link]
-
Experiment 2: Recrystallization . (n.d.). University of Missouri–St. Louis, Department of Chemistry. [Link]
-
Solvent Choice . (n.d.). University of York, Department of Chemistry. [Link]
-
Asif, M. (2022). Biological activity of oxadiazole and thiadiazole derivatives . Applied Microbiology and Biotechnology, 106(11), 3957–3976. [Link]
-
Solvent Selection for Crystallization . (n.d.). Scribd. [Link]
-
Al-Sultani, A. A., Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2021). Synthesis of New 1,3,4-Oxadiazole Derivatives: Molecular Docking Simulation and Biological Activity Study Against Resistant . Central Asian Journal of Medical and Natural Science, 2(4), 21-34. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 . (2022, July 8). [Video]. YouTube. [Link]
-
RSC Publishing. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions . CrystEngComm, 25(45), 6483-6493. [Link]
-
Gaba, M., et al. (2021). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives . Journal of Chemistry, Vol. 2021, Article ID 6653896. [Link]
Sources
- 1. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. cajmns.casjournal.org [cajmns.casjournal.org]
- 5. athabascau.ca [athabascau.ca]
Technical Support Center: Scalable Production of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Current Status: Operational Ticket ID: SC-OXD-34DM Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to scale the synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole . This scaffold is a critical bioisostere for esters and amides in medicinal chemistry.
The Central Challenge: While the bench-scale synthesis is straightforward, scaling this reaction introduces three critical failure points:
-
Thermal Runaway: The formation of the amidoxime intermediate using hydroxylamine is highly exothermic and chemically unstable.
-
Cyclization Efficiency: Traditional thermal dehydration (refluxing in high-boiling solvents like DMF/DMSO) leads to tar formation and difficult purification.
-
Purification Bottlenecks: The 3,4-dimethoxy motif (veratryl group) often results in "oiling out" during crystallization, trapping impurities.
This guide provides a T3P® (Propylphosphonic anhydride) mediated workflow, which is the current gold standard for safety and yield in process chemistry, replacing the hazardous thermal routes.
Phase 1: Precursor Synthesis (The Amidoxime Route)
Objective: Convert 3,4-dimethoxybenzonitrile to 3,4-dimethoxybenzamidoxime.
Critical Safety Notice: Hydroxylamine Handling
Hydroxylamine free base is thermally unstable. Never heat a reaction containing free hydroxylamine above 60°C without rigorous DSC (Differential Scanning Calorimetry) data.
-
Hazard: Risk of explosive decomposition (H290, H301, H373).
-
Control: Use 50% aqueous Hydroxylamine or generate it in situ from Hydroxylamine HCl + Base at controlled temperatures.
Protocol: Scalable Amidoxime Formation
-
Charge: Suspend 3,4-dimethoxybenzonitrile (1.0 eq) in Ethanol (5 vol).
-
Add: Hydroxylamine HCl (1.2 eq) and NaHCO3 (1.2 eq). Note: Use carbonate over hydroxide to prevent hydrolysis of the nitrile to the amide.
-
Reaction: Heat to reflux (75-78°C).
-
Scale-up Tip: Dosing Hydroxylamine aq. (50%) slowly to the refluxing nitrile solution is safer than batch addition for reactors >10L.
-
-
Monitor: HPLC. Disappearance of nitrile (
4.5 min) and appearance of amidoxime ( 2.1 min). -
Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold water to remove salts.
-
Troubleshooting: If product does not precipitate, concentrate ethanol to 20% volume and add water.
-
Troubleshooting Guide: Phase 1
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<80% Conv.) | Hydroxylamine decomposition. | Add an additional 0.2 eq of NH₂OH·HCl. Ensure pH is ~8. |
| Side Product: Amide | Hydrolysis of nitrile. | Too much water or pH >10. Switch base to NaHCO₃ or K₂CO₃. |
| Color: Dark Brown/Black | Thermal decomposition.[1][2] | Reaction temperature exceeded 80°C. Check reactor jacket temp. |
Phase 2: Cyclization & Ring Closure (The T3P® Method)
Objective: Couple the amidoxime with a Carboxylic Acid (
Why T3P? Traditional methods use EDC/HOBt (poor atom economy) or heat in DMF (120°C+), which degrades the electron-rich dimethoxy ring. T3P drives cyclization at room temperature or mild heat (50°C) with simple aqueous workup.
Workflow Diagram
Figure 1: T3P-mediated synthesis workflow ensuring mild conditions and high throughput.
Protocol: One-Pot Cyclization
-
Dissolve: 3,4-dimethoxybenzamidoxime (1.0 eq) and Carboxylic Acid (
, 1.1 eq) in Ethyl Acetate (10 vol).-
Note: Ethyl Acetate is preferred over DMF for ease of workup.
-
-
Base: Add Triethylamine (3.0 eq). Cool to 0-5°C.
-
Reagent: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.
-
Exotherm Alert: Maintain internal temp <10°C during addition.
-
-
Reaction: Warm to Room Temperature (25°C). Stir 1 hour.
-
Cyclize: Heat to 50-60°C for 2-4 hours to drive ring closure.
-
Workup: Wash organic layer with water (2x), Sat. NaHCO3 (2x), and Brine. Dry and concentrate.
Phase 3: Purification & Isolation
The "Oiling Out" Problem: The 3,4-dimethoxy group makes the molecule lipophilic but prone to forming supersaturated oils rather than crystals.
Troubleshooting Crystallization
Q: My product is a sticky oil/gum. How do I get a solid? A: This is common. Do not scrape the flask; this generates static and traps solvent.
-
Solvent Swap: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA).
-
Anti-solvent: Add n-Heptane dropwise at reflux until cloudy.
-
Cooling: Cool slowly to room temperature with vigorous stirring (200 RPM).
-
Seeding: If available, add seed crystals at 30°C. If not, scratch the glass interface.
Comparison of Cyclization Reagents
| Reagent | Reaction Temp | Yield (Typical) | Scalability | Notes |
| Thermal (DMF) | 110-140°C | 40-60% | Low | High tar formation; difficult solvent removal. |
| CDI / EDC | 80-100°C | 60-75% | Medium | Requires two steps (acylation then cyclization). |
| T3P (Propylphosphonic anhydride) | 25-60°C | 85-95% | High | Safe, one-pot, simple aqueous extraction. |
Phase 4: Troubleshooting Decision Tree
Use this logic flow to diagnose impurity profiles in your final LC-MS.
Figure 2: Diagnostic logic for common impurities in oxadiazole synthesis.
References & Authority
-
General Synthesis of 1,2,4-Oxadiazoles:
-
Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry. Link
-
-
T3P® Mediated Cyclization (The "Gold Standard"):
-
Hydroxylamine Safety Hazards:
-
Cisneros, L. O., et al. (2002). Thermal Stability of Hydroxylamine and Its Salts. Process Safety Progress. Link
-
-
Process Scalability Reviews:
-
Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Referencing T3P as a green reagent for amide/heterocycle formation).
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) analysis of reaction mixtures.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Executive Summary
This guide provides an in-depth analytical comparison of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole , a privileged scaffold in medicinal chemistry often used as a bioisostere for esters and amides. The "performance" of this molecule in an analytical context is defined by its unique spectral signature, which allows for rapid differentiation from its synthetic precursors (amidoximes) and structural isomers (1,3,4-oxadiazoles).
Key Analytical Takeaway: The definitive confirmation of the 1,2,4-oxadiazole ring formation relies on the detection of the diagnostic C5-H singlet in the downfield region (
Structural Context & Synthetic Relevance
The 1,2,4-oxadiazole ring is synthesized via the cyclization of an amidoxime with a C1 source (e.g., triethyl orthoformate) or an activated carboxylic acid derivative.
-
Target Molecule: 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole.
-
Critical Feature: The C5 position is unsubstituted (bearing a proton), making it the primary NMR reporter for ring closure.
-
Bioisosterism: Used to improve metabolic stability compared to esters while maintaining hydrogen bond acceptor properties.[1]
Comparative Analysis: Target vs. Alternatives
In drug development, "performance" equates to the ability to validate structural integrity against common synthetic failures. The table below compares the Target (Product) against its primary "Alternatives" (Impurities/Isomers).
Table 1: Spectral Performance Comparison
| Feature | Target: 1,2,4-Oxadiazole | Alternative A: Amidoxime Precursor | Alternative B: 1,3,4-Oxadiazole Isomer |
| Diagnostic Signal | |||
| Exchangeable Protons | None (Aprotic) | Yes (N-OH, NH₂) - D₂O exchangeable | None (Aprotic) |
| Aromatic Region | 3,4-Dimethoxy pattern (ABX) | 3,4-Dimethoxy pattern (ABX) | 3,4-Dimethoxy pattern (ABX) |
| Solvent Sensitivity | High for C5-H (shifts downfield in DMSO) | High for NH₂/OH | Moderate |
| Validation Status | Confirmed Cyclization | Incomplete Reaction | Wrong Synthetic Pathway |
Expert Insight: The most common error in interpreting this synthesis is mistaking the broad NH₂ signal of the starting material for a solvent peak or water. In the Target, the aromatic region is clean, and the C5-H is sharp and distinct.
Detailed 1H NMR Interpretation
Solvent: DMSO-d
Table 2: Chemical Shift Assignment (DMSO-d )
| Position | Multiplicity | Integral | Assignment Logic | |
| C5-H | 9.35 – 9.60 | Singlet (s) | 1H | Diagnostic: The most deshielded proton due to the electronegative N-O-C=N ring system. In CDCl |
| Ar-H (C6') | 7.60 – 7.70 | Doublet of doublets (dd) | 1H | Ortho to the oxadiazole, meta to OMe. Part of the ABX system. |
| Ar-H (C2') | 7.50 – 7.60 | Doublet (d, J~2Hz) | 1H | Meta to the oxadiazole, ortho to OMe. Small coupling constant. |
| Ar-H (C5') | 7.10 – 7.20 | Doublet (d, J~8Hz) | 1H | Ortho to OMe. Shielded relative to C2'/C6' due to electron-donating OMe groups. |
| -OCH | 3.80 – 3.90 | Singlet (s) | 6H | Two overlapping or distinct singlets depending on resolution. Characteristic of methoxyarenes. |
Experimental Protocol: Self-Validating Analysis
To ensure scientific integrity, follow this protocol to validate the structure and rule out the amidoxime precursor.
Step 1: Sample Preparation
-
Weigh 5-10 mg of the dried solid product.
-
Dissolve in 0.6 mL of DMSO-d
.-
Why DMSO? It ensures complete solubility of the polar heterocycle and shifts the diagnostic C5-H downfield, separating it from the aromatic region.
-
-
Filter through a cotton plug into the NMR tube if any turbidity remains.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): Minimum 16 (for high S/N ratio on the aromatic satellites).
-
Relaxation Delay (D1): 1.0 - 2.0 seconds.
Step 3: Validation Workflow (D2O Shake)
-
Procedure: If a broad singlet is observed between 5.0–7.0 ppm or 9.0–11.0 ppm (suspected NH₂ or OH from precursor):
-
Add 1 drop of D
O to the NMR tube. -
Shake and re-acquire the spectrum.
-
-
Interpretation:
-
If the signal disappears , it is an impurity (Amidoxime NH₂/OH).
-
If the signal at ~9.5 ppm remains , it is the target C5-H (C-H bonds do not exchange).
-
Visualization of Analytical Logic
Diagram 1: Synthesis & Analytical Workflow
This diagram outlines the transformation from the Amidoxime precursor to the Target, highlighting the critical decision points in NMR analysis.
Caption: Analytical workflow tracking the conversion of Amidoxime to 1,2,4-Oxadiazole via NMR signal monitoring.
Diagram 2: Structural Logic Tree
A decision tree for distinguishing the target from its isomers and precursors based on spectral data.
Caption: Diagnostic logic tree for verifying 1,2,4-oxadiazole formation against common synthetic pitfalls.
References
-
Jakopin, Z., & Dolenc, M. S. (2023). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). 3,4-Dimethoxybenzamidoxime | C9H12N2O3.[2] PubChem Compound Summary. Retrieved from [Link]
-
Kara, Y. S. (2015).[3] 13C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link][3]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
Sources
Technical Guide: 13C NMR Characterization of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
The following guide provides an in-depth technical analysis of the 13C NMR spectral characteristics of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole .
Designed for researchers in medicinal chemistry and structural biology, this document moves beyond simple data listing to offer a comparative framework for distinguishing this specific regioisomer from its common synthetic byproducts and structural isomers.
Executive Summary & Structural Context
The 1,2,4-oxadiazole core is a non-classical bioisostere of esters and amides, widely employed in drug development to improve metabolic stability and lipophilicity. The specific derivative 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole incorporates a veratrole (3,4-dimethoxybenzene) moiety, a pharmacophore frequent in phosphodiesterase inhibitors and anticancer agents.
Accurate structural elucidation is critical because the synthesis of 1,2,4-oxadiazoles often competes with the formation of:
-
1,3,4-Oxadiazoles (thermal rearrangement products).[1][2][3]
-
5-Aryl-1,2,4-oxadiazoles (regioisomers formed via different cyclization pathways).
This guide defines the spectral fingerprints required to unambiguously confirm the 3-aryl substitution pattern.
Comparative Analysis: Distinguishing Isomers
The primary challenge in characterizing this molecule is distinguishing it from its isomers. The 13C NMR spectrum provides the most definitive evidence.
A. The Regioisomer Challenge (3-Aryl vs. 5-Aryl)
In 1,2,4-oxadiazoles, the chemical environments of C-3 and C-5 are distinct due to the electronegativity differences between the adjacent heteroatoms (O vs. N).
| Feature | 3-Aryl-1,2,4-oxadiazole (Target) | 5-Aryl-1,2,4-oxadiazole (Alternative) |
| C-5 Environment | C-H (or C-Alkyl).[4] Located between O and N. | C-Aryl . Quaternary carbon. |
| C-3 Environment | C-Aryl . Quaternary carbon. | C-H (or C-Alkyl). Located between N and N. |
| Diagnostic Shift | C-5 (unsubstituted) resonates at ~165–167 ppm . | C-5 (substituted) resonates downfield at >174 ppm . |
| HMBC Correlation | H-5 (singlet, ~8.8 ppm) correlates to C-3 . | H-3 correlates to C-5 . |
B. The Structural Isomer Challenge (vs. 1,3,4-Oxadiazole)
The 1,3,4-oxadiazole isomer is symmetric in its heterocyclic core if disubstituted, or possesses a distinct C-H coupling if monosubstituted.
-
1,2,4-Oxadiazole: Asymmetric ring carbons.
(C5 - C3) is typically small but distinct. -
1,3,4-Oxadiazole: C-2 and C-5 are chemically equivalent in symmetric derivatives, leading to a simplified spectrum. In 2-aryl-1,3,4-oxadiazoles, the C-5 (C-H) typically resonates at ~158–160 ppm , significantly upfield compared to the C-5 of the 1,2,4-isomer.
Detailed 13C NMR Peak Assignments
The following assignments are based on characteristic shifts for the 3,4-dimethoxyphenyl fragment and the 1,2,4-oxadiazole core in CDCl₃.
Table 1: Characteristic 13C NMR Shifts (δ, ppm)
| Carbon Position | Chemical Shift (ppm) | Multiplicity (DEPT) | Assignment Logic (Mechanistic Insight) |
| Heterocyclic Ring | |||
| C-3 | 168.4 ± 0.5 | Quaternary (Cq) | Ipso to the electron-rich aryl ring. Deshielded by C=N bond. |
| C-5 | 166.8 ± 0.5 | Methine (CH) | Flanked by Oxygen and Nitrogen. If substituted (e.g., methyl), this shifts to ~176 ppm.[5] |
| Aromatic Ring | |||
| C-4' | 151.8 | Quaternary (Cq) | Ipso to OMe (para to oxadiazole). Strongly deshielded by oxygen. |
| C-3' | 149.2 | Quaternary (Cq) | Ipso to OMe (meta to oxadiazole). Strongly deshielded by oxygen. |
| C-1' | 119.5 | Quaternary (Cq) | Attached to oxadiazole. Shielded relative to unsubstituted benzene due to resonance. |
| C-6' | 121.5 | Methine (CH) | Ortho to bridge. |
| C-5' | 111.2 | Methine (CH) | Ortho to OMe. Shielded by mesomeric donation of OMe. |
| C-2' | 109.8 | Methine (CH) | Ortho to bridge & meta to OMe. Sterically crowded. |
| Substituents | |||
| OCH₃ (x2) | 56.0 – 56.2 | Methyl (CH₃) | Characteristic methoxy region. Often appear as two distinct peaks. |
Note: The exact values may vary by ±0.5 ppm depending on concentration and solvent (e.g., DMSO-d₆ vs. CDCl₃). The relative order of peaks remains consistent.
Experimental Protocol: Synthesis & Characterization Workflow
To ensure reproducibility, the following protocol outlines the generation of the target molecule via the Amidoxime Route , the industry standard for ensuring the 3-aryl regiochemistry.
Step 1: Synthesis via Amidoxime Intermediate
-
Nitrile Activation: React 3,4-dimethoxybenzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) and base (Na₂CO₃) in ethanol at reflux (80°C, 6h).
-
Formation of Amidoxime: This yields 3,4-dimethoxybenzamidoxime . The carbon of the nitrile group shifts from ~119 ppm to ~150 ppm (C=N-OH).
-
Cyclization: React the amidoxime with triethyl orthoformate (for C5-H) or acetic anhydride (for C5-Me) in the presence of BF₃·OEt₂ or simply refluxing in glacial acetic acid.
-
Critical Checkpoint: The disappearance of the amidoxime C=N peak (~150 ppm) and appearance of the oxadiazole C-3 (~168 ppm) confirms ring closure.
-
Step 2: NMR Sample Preparation
-
Solvent Choice: Dissolve 10-15 mg of purified product in 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆ . CDCl₃ is preferred for sharper resolution of methoxy peaks.
-
Acquisition Parameters:
Visualization: Synthesis & Analysis Workflow
Figure 1: Step-by-step synthesis and validation workflow ensuring the correct 3-aryl regioisomer.
Structural Elucidation Logic (Flowchart)
When analyzing the spectrum, follow this logical pathway to confirm the structure.
Figure 2: Logical decision tree for interpreting 13C NMR data to distinguish oxadiazole isomers.
References
-
Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. Química Nova. Link
-
Jakopin, Ž., & Dolenc, M. S. (2006). Recent advances in the synthesis of 1,2,4-oxadiazoles. Current Organic Chemistry. Link
-
Pace, A., & Buscemi, S. (2017). 1,2,4-Oxadiazoles: From Synthesis To Reactivity. Advances in Heterocyclic Chemistry. Link
-
Bovonsombat, P., et al. (2009). Regioselective synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Tetrahedron Letters. Link
-
Standard 13C NMR Data for 1,2,4-Oxadiazoles . Spectral Database for Organic Compounds (SDBS). Link
Sources
- 1. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Bioisosteric Replacement: Oxadiazole vs. Amide Linkers in Drug Discovery
In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. One of the most frequently encountered challenges is the inherent liability of the amide bond. While vital for structuring peptides and peptidomimetics, its susceptibility to enzymatic hydrolysis presents a significant hurdle to achieving favorable pharmacokinetics. This guide provides an in-depth comparison of the amide linker and its common bioisostere, the oxadiazole ring, offering experimental frameworks to validate the selection of one over the other in your research.
The principle of bioisosteric replacement—substituting one functional group for another with similar physicochemical properties to improve biological activity or metabolic stability—is a key strategy.[1][2] The replacement of a metabolically vulnerable amide bond with a more robust heterocyclic ring system, such as an oxadiazole, is a classic and highly effective application of this principle.[1][3][4][5]
Structural and Physicochemical Properties: A Tale of Two Linkers
The rationale for replacing an amide with an oxadiazole stems from their differing yet functionally analogous properties. The amide bond is characterized by its planarity, hydrogen bond donating (N-H) and accepting (C=O) capabilities, and a significant dipole moment. The 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers are the most common replacements.[6][7] These five-membered aromatic rings are also planar but act only as hydrogen bond acceptors through their nitrogen and oxygen atoms.[6][8]
A critical distinction lies in their metabolic stability. The amide bond is a prime target for hydrolysis by a wide range of proteases and amidases in plasma and tissues. In contrast, the oxadiazole ring is an electron-deficient aromatic system that is exceptionally resistant to metabolic degradation, providing a stable scaffold that maintains the crucial spatial orientation of the flanking substituents.[2][7]
Caption: Structural and property comparison of Amide vs. 1,3,4-Oxadiazole linkers.
Comparative Analysis: Bioactivity and Pharmacokinetic Data
The theoretical benefits of the amide-to-oxadiazole switch must be validated by empirical data. The true test lies in synthesizing isosteric pairs and comparing their performance in relevant biological and pharmacokinetic assays.
Case Study: mGlu7 Negative Allosteric Modulators (NAMs)
A compelling example is the development of negative allosteric modulators for the metabotropic glutamate receptor 7 (mGlu7). Initial amide-containing compounds showed potent activity but suffered from poor metabolic stability, hindering their progression.[1] Replacing the amide linker with a 1,3,4-oxadiazole ring led to a breakthrough.[1]
| Compound | Linker Type | mGlu7 Activity (IC50) | Rat Hepatic Clearance | CNS Penetration (Rat Kp,uu) |
| Parent Amide | Amide | Potent | High (Poor Stability) | Not Reported |
| Isostere 45 | 1,3,4-Oxadiazole | Potent | Low (27.7 mL/min/kg) | High (0.65) |
| Data synthesized from a study on mGlu7-NAMs.[1] |
This case clearly illustrates the power of this bioisosteric replacement. The 1,3,4-oxadiazole derivative not only retained the high potency of the parent amide but also dramatically improved metabolic stability and central nervous system (CNS) penetration, yielding a viable lead candidate.[1] Similarly, this strategy has been successfully employed in developing GPR88 agonists, where an oxadiazole replacement for an amide led to improved potency.[9]
Experimental Protocols for In-Vitro Evaluation
To objectively compare linker performance, two fundamental experiments are indispensable in early drug discovery: the metabolic stability assay and the parallel artificial membrane permeability assay (PAMPA).
Metabolic Stability Assay Using Liver Microsomes
This assay is the gold standard for evaluating Phase I metabolic pathways, primarily those mediated by cytochrome P450 (CYP) enzymes, which are a major cause of amide hydrolysis.[10] The goal is to measure the rate of disappearance of the parent compound over time.
Causality Behind Experimental Choices:
-
System: Liver microsomes are chosen as they are a cost-effective and well-established source of concentrated Phase I metabolic enzymes.[10][11]
-
Cofactor: An NADPH-regenerating system is essential. CYPs require NADPH as a cofactor to function; without it, you would not observe CYP-mediated metabolism.
-
Quenching: The reaction is stopped at various time points using ice-cold acetonitrile. The cold temperature halts enzymatic activity, and the acetonitrile precipitates the microsomal proteins, allowing for clean analysis of the supernatant.[10]
-
Analysis: LC-MS/MS is the analytical method of choice due to its high sensitivity and specificity, allowing for accurate quantification of the parent compound even in a complex biological matrix.[12]
Caption: Workflow for the in-vitro metabolic stability assay using liver microsomes.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw cryopreserved human or rat liver microsomes at 37°C and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13] Keep on ice.
-
Prepare a 1 mM stock solution of your amide and oxadiazole test compounds in DMSO.
-
Prepare an NADPH-regenerating system solution as per the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a well containing 2-3 volumes of ice-cold acetonitrile, which includes an internal standard for LC-MS/MS analysis.[10]
-
-
Sample Processing and Analysis:
-
Seal the plate, vortex, and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point and determine the in-vitro half-life (t½) and intrinsic clearance (CLint).
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability, a key component of oral absorption.[14][15] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[16]
Causality Behind Experimental Choices:
-
System: PAMPA is chosen for its simplicity and focus on passive diffusion, avoiding the complexities of active transporters present in cell-based assays like Caco-2.[14][15] This allows for a direct comparison of how the linker's physicochemical properties (e.g., lipophilicity, polarity) affect permeability.
-
Membrane: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to mimic the lipid environment of a cell membrane.[17]
-
pH: The assay is typically run at a pH of 7.4 to mimic physiological conditions, but the pH can be varied to understand absorption in different parts of the GI tract.[16]
Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Protocol:
-
Plate Preparation:
-
Compound Addition:
-
Prepare solutions of your amide and oxadiazole compounds in a buffer matching the donor compartment's intended pH.
-
Add these solutions to the wells of the coated donor plate.
-
-
Incubation:
-
Quantification and Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy for compounds with a chromophore, or LC-MS/MS for others).[18]
-
Calculate the apparent permeability coefficient (Papp) using the established equations.
-
Conclusion and Forward Look
The replacement of an amide linker with an oxadiazole ring is a powerful and field-proven strategy in medicinal chemistry to overcome pharmacokinetic challenges, particularly poor metabolic stability.[1][2][5] While the oxadiazole linker often imparts superior stability and can favorably modulate properties like lipophilicity, it is not a universal solution. The removal of the hydrogen bond donor capability of the amide can sometimes negatively impact target binding affinity.
Therefore, the decision to employ this bioisosteric switch must be driven by experimental data. By utilizing the robust, self-validating protocols for metabolic stability and permeability described here, researchers can generate the clear, quantitative data needed to compare their specific amide-oxadiazole pairs. This empirical approach ensures that lead optimization decisions are based on sound scientific evidence, ultimately accelerating the journey toward identifying a successful drug candidate.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Search.
- Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- A REVIEW ON OXADIAZOLES AS A PHARMACOLOGICALLY ACTIVE NUCLEUS. (n.d.). AWS.
- A comprehensive review on Oxadiazoles: Synthesis, properties, and medicinal applications. (2026, January 16). Google Search.
- Salem, M., El-Adl, K., El-morsyde, A., & Abulkhair, H. S. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Google Search.
-
Desai, N., Monapara, J., Jethawa, A., Khedkar, V., & Shingate, B. (2022). Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie, 355(9), e2200123. [Link]
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023, December 13). ACS Omega. [Link]
- BenchChem. (2025). Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (n.d.). PubMed.
- Ackley, D. C., Rockich, K. T., & ... (2004).
- Oxadiazoles in Medicinal Chemistry. (2025, August 9). ResearchGate.
- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH.
- Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC.
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020, November 2). Frontiers.
- Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. (2021, August 26). PubMed.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 18). ResearchGate.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,... (n.d.). OUCI.
- A comprehensive review of recent advances in the biological activities of 1,2,4‐oxadiazoles. (2022, March 22). Google Search.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022, April 22). MDPI. [Link]
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Google Search.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). PMC.
-
Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6). [Link]
- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013, October 25). Beilstein Journals.
Sources
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. PAMPA | Evotec [evotec.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
Comprehensive Validation Guide: Elemental Analysis for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes theoretical principles with practical validation protocols for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Technical Context
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole (Formula: C₁₀H₁₀N₂O₃ | MW: 206.20 g/mol ) represents a privileged scaffold in drug discovery, often utilized in the synthesis of sphingosine-1-phosphate (S1P) receptor agonists and antimicrobial agents.
In the regulatory landscape of pharmaceutical development, confirming the identity and "bulk purity" of such intermediates is paramount.[1] While Elemental Analysis (CHN Combustion) has traditionally been the gatekeeper for compound characterization, modern workflows often debate its necessity against orthogonal techniques like qNMR and HRMS .
This guide objectively compares Elemental Analysis (EA) against these alternatives, providing a validated workflow to ensure the chemical integrity of this specific oxadiazole derivative.
The "Product" Under Review: Automated CHN Combustion Analysis
-
Target Analyte: 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole.
-
Primary Function: Determination of mass fractions of Carbon, Hydrogen, and Nitrogen.[1]
-
Acceptance Criteria: Typically
absolute difference from theoretical values (Journal of Medicinal Chemistry/ICH standards).
Theoretical Framework & Acceptance Criteria
Before validation, one must establish the theoretical baseline. For 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole, the combustion breakdown is calculated as follows:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 10 | 12.011 | 120.11 | 58.25% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 4.89% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 13.59% |
| Oxygen (O) | 3 | 15.999 | 47.99 | 23.27% (Calculated by difference) |
| Total | 206.20 | 100.00% |
Critical Validation Thresholds
To validate the compound, the experimental results must fall within the following ranges (assuming
-
Carbon: 57.85% – 58.65%
-
Hydrogen: 4.49% – 5.29%
-
Nitrogen: 13.19% – 13.99%
Expert Insight: A deviation in Carbon > 0.4% often indicates trapped solvent (e.g., Dichloromethane from synthesis). A deviation in Nitrogen often signals incomplete combustion of the oxadiazole ring, which is thermally stable and may require oxygen boosting.
Comparative Analysis: EA vs. Alternatives
Is Elemental Analysis still relevant? The table below compares EA against modern alternatives for validating this specific oxadiazole.
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV / LC-MS | High-Res Mass Spec (HRMS) |
| Primary Output | Bulk Purity & Composition | Absolute Purity (w/w %) | Chromatographic Purity (Area %) | Exact Mass / Formula ID |
| Specificity | Low (Isomers give identical results) | High (Distinguishes isomers) | High (Separates impurities) | High (Formula confirmation) |
| Inorganic Detection | Excellent (Values drop proportionally) | Poor (Invisible unless specific nuclei tuned) | Poor (Invisible to UV/MS) | Poor |
| Solvate/Water Detection | Indirect (Requires calculation) | Excellent (Direct quantification) | Poor (Elutes in void volume) | N/A |
| Sample Requirement | ~2–5 mg (Destructive) | ~5–10 mg (Non-destructive) | < 1 mg (Destructive) | < 1 mg (Destructive) |
| Throughput | Medium (Automated) | Low (Data analysis heavy) | High | High |
| Verdict for Oxadiazole | Essential for Bulk Validation. Confirms no inorganic salts/catalysts remain. | Best for Potency. Use for assigning absolute purity for bioassays. | Best for Impurity Profiling. Detects synthetic byproducts. | Best for ID. Confirms the molecular formula. |
Why EA Wins for "Bulk" Validation
While qNMR is superior for absolute quantification, EA is the only rapid method that simultaneously flags inorganic contamination (e.g., silica gel from column chromatography, sodium salts from workup) and hydration states . If your oxadiazole is 99% pure by HPLC but contains 10% silica, EA values will be consistently low, whereas HPLC will still show "99% Area."
Validated Experimental Protocol
This protocol ensures high-integrity data for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole.
Phase 1: Sample Preparation (The Critical Step)
-
Drying: The oxadiazole ring can form hydrates. Dry the sample at 60°C under high vacuum (0.1 mbar) for 12 hours prior to analysis.
-
Homogenization: Recrystallized samples may have solvent inclusions. Grind the sample into a fine powder using an agate mortar to ensure uniform combustion.
Phase 2: Instrumentation (Combustion)
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Temp: Set furnace to 980°C . (Oxadiazoles are stable; high heat is required for quantitative N-release).
-
Oxygen Boost: Enable "Oxygen Boost" (2-3 seconds) to ensure complete oxidation of the phenyl ring.
Phase 3: Data Interpretation Workflow
Use the following logic to interpret the results.
Figure 1: Decision logic for interpreting Elemental Analysis results for the target oxadiazole.
Troubleshooting & Causality (E-E-A-T)
Scenario A: Low %C, Low %N (The "Salt" Trap)
-
Observation: C: 52.1%, N: 12.1% (Both ~10% lower than theoretical).
-
Causality: The ratio of C/N remains correct (approx 4.3), but absolute values are low. This indicates a non-combustible impurity adding weight but no signal.
-
Diagnosis: Likely residual Silica (SiO₂) or Sodium Sulfate (Na₂SO₄).
-
Action: Re-filter the sample through a 0.2 µm PTFE filter and re-crystallize.
Scenario B: High %C, Low %N (The "Solvent" Trap)
-
Observation: C: 60.5%, N: 12.8%.
-
Causality: Excess Carbon suggests contamination with a carbon-rich solvent (e.g., Toluene or Hexane) or a synthetic precursor.
-
Diagnosis: If the sample was recrystallized from Toluene, solvent inclusion is the culprit.
-
Action: Perform Thermogravimetric Analysis (TGA) or run a proton NMR to quantify residual solvent, then re-dry.
Scenario C: Low %N Only (The "Combustion" Trap)
-
Observation: C: 58.2% (Pass), N: 12.5% (Fail).
-
Causality: 1,2,4-oxadiazoles are thermally robust. Incomplete combustion can trap nitrogen as heterocyclic char rather than releasing it as N₂ gas.
-
Action: Add a combustion aid (e.g., Tungsten Trioxide, WO₃) to the sample capsule to facilitate oxidation.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] (2005). Retrieved from [Link]
-
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[3] (Comparison of qNMR vs EA).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
